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  • Product: 3-(Ethoxycarbonyl)but-3-enoic acid
  • CAS: 3377-29-5

Core Science & Biosynthesis

Foundational

chemical and physical properties of 3-(Ethoxycarbonyl)but-3-enoic acid

An In-depth Technical Guide to 3-(Ethoxycarbonyl)but-3-enoic Acid This guide provides a comprehensive technical overview of 3-(Ethoxycarbonyl)but-3-enoic acid, a versatile chemical intermediate. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(Ethoxycarbonyl)but-3-enoic Acid

This guide provides a comprehensive technical overview of 3-(Ethoxycarbonyl)but-3-enoic acid, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, analytical methodologies, and synthetic potential of this molecule, grounding all claims in authoritative data.

Molecular Identity and Structure

3-(Ethoxycarbonyl)but-3-enoic acid, also known as 1-ethyl itaconate or monoethyl itaconate, is an unsaturated dicarboxylic acid monoester.[1] Its structure incorporates three key functional groups: a carboxylic acid, an ethyl ester, and a terminal alkene. This unique combination makes it a valuable and reactive building block in organic synthesis.

  • IUPAC Name : 3-ethoxycarbonylbut-3-enoic acid[1]

  • CAS Number : 3377-29-5[1][2][3]

  • Molecular Formula : C₇H₁₀O₄[1][3]

  • Canonical SMILES : CCOC(=O)C(=C)CC(=O)O[1]

  • InChI Key : IZUVGRMMRWJVKU-UHFFFAOYSA-N[1]

The spatial arrangement of these functional groups is critical to its reactivity, particularly the conjugation of the double bond with the ester group, which activates the molecule for nucleophilic addition reactions.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Processing & Interpretation cluster_report Final Assessment prep Weigh Sample & Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) prep->nmr ftir FT-IR Spectroscopy (Functional Group ID) prep->ftir lcms LC-MS Analysis (Purity & Mass Verification) prep->lcms process Process Spectra & Chromatograms nmr->process ftir->process lcms->process interpret Correlate Data: - Chemical Shifts - IR Bands - Mass-to-Charge Ratio process->interpret report Confirm Structure & Assess Purity >95% interpret->report

Caption: Standard workflow for the analytical characterization of a chemical intermediate.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks.

  • ¹H NMR Acquisition :

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected signals: A singlet for the carboxylic acid proton (broad), signals for the two vinylic protons (appearing as distinct singlets or narrow doublets), a singlet for the methylene (CH₂) group adjacent to the acid, and a quartet and a triplet for the ethyl ester group.

    • Integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Resonances for the two carbonyl carbons (acid and ester), two sp² carbons of the alkene, one sp³ methylene carbon, and the two sp³ carbons of the ethyl group.

  • Interpretation : The chemical shifts, splitting patterns, and integration values from the ¹H spectrum, along with the number of unique carbon signals, provide a definitive fingerprint of the molecular structure.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation : Place a small amount of the neat sample (if liquid/oil) or prepare a KBr pellet (if solid) for analysis.

  • Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation :

    • O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹.

    • C=O Stretch (Carbonyls) : Two strong absorption bands are expected between 1750-1680 cm⁻¹. The ester carbonyl will typically be at a higher wavenumber than the carboxylic acid carbonyl.

    • C=C Stretch (Alkene) : A medium intensity band around 1650-1640 cm⁻¹.

    • C-O Stretch (Ester and Acid) : Strong bands in the 1300-1000 cm⁻¹ region.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To assess the purity of the sample and confirm its molecular weight.

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography :

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution method with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.

  • Mass Spectrometry :

    • Analyze the column eluent using an electrospray ionization (ESI) source.

    • In negative ion mode (ESI-), the expected primary ion is the deprotonated molecule [M-H]⁻ at an m/z corresponding to 157.05.

    • In positive ion mode (ESI+), adducts such as [M+H]⁺ (m/z 159.07) or [M+Na]⁺ (m/z 181.05) may be observed.

  • Interpretation : The chromatogram indicates the purity of the sample by showing the relative area of the main peak. The mass spectrum confirms the molecular weight of the compound corresponding to this peak.

Safety, Handling, and Storage

As a laboratory chemical, 3-(Ethoxycarbonyl)but-3-enoic acid must be handled with appropriate precautions. The following guidance is synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification :

    • Causes skin irritation (H315). [1] * Causes serious eye irritation (H319). [1][4] * May cause respiratory irritation (H335). [1][4]

  • Recommended Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield. [4] * Hand Protection : Wear compatible chemical-resistant gloves. [4] * Skin and Body Protection : Wear a lab coat or protective clothing. [4]

  • Handling and Storage :

    • Use only in a well-ventilated area or under a chemical fume hood. [4][5] * Avoid breathing dust, fumes, or vapors. [4] * Wash hands thoroughly after handling. [4] * Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. [2]

  • First Aid Measures :

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [5][6] * In case of skin contact : Wash with plenty of water. If irritation occurs, get medical advice. [6] * If inhaled : Remove person to fresh air and keep comfortable for breathing. [5]

Applications in Research and Drug Development

The structural features of 3-(Ethoxycarbonyl)but-3-enoic acid make it a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly evident in the construction of heterocyclic systems and substituted aliphatic chains that form the core of many pharmaceutical agents.

The presence of the ethoxycarbonyl group is significant in synthetic strategies. For example, in N-acyl-Pictet–Spengler reactions, which are fundamental for synthesizing benzylisoquinoline alkaloids, an N-ethoxycarbonyl residue can act as an activating group that facilitates the key cyclization step. [7][8]Many benzylisoquinoline alkaloids exhibit a broad range of biological activities, including antitumor and antimicrobial effects, making them attractive targets in drug discovery. [7][8] Furthermore, the carboxylic acid moiety allows for the molecule to be coupled to other fragments, such as amines or alcohols, to build larger, more complex structures. The conjugated alkene offers a site for stereocontrolled transformations, enabling the synthesis of chiral molecules, a critical aspect of modern drug design. While this specific molecule is a starting material, its derivatives are integral to creating novel chemical entities for screening and development. [9][10]

References

  • PubChem. 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. [Link]

  • G-Biosciences. Safety Data Sheet. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Egyptian Journal of Chemistry. [Link]

  • PubChem. 3-(Ethoxycarbonyl)-4-phenylbut-3-enoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. But-3-enoic acid. [Link]

  • Obydennov, D. L., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

  • SDS. [Link]

  • Schremmer, H., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • Giebułtowicz, J., et al. (2025). Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. International Journal of Molecular Sciences. [Link]

  • Müller, M., et al. (2012). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid – a mass spectrometric study of SOA aging. Atmospheric Chemistry and Physics. [Link]

  • WIPO Green Database. Procedure For Production Of Opioid-Antagonist-Releasing Compounds And Their Use As A Medicine. [Link]

  • Schremmer, H., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Exploratory

The Mechanistic Role of 3-(Ethoxycarbonyl)but-3-enoic Acid in Advanced Organic Synthesis

Executive Summary 3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 57718-07-7), universally recognized in synthetic chemistry as monoethyl itaconate (MEI) or 4-ethyl methylenesuccinate, is a highly versatile, bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 57718-07-7), universally recognized in synthetic chemistry as monoethyl itaconate (MEI) or 4-ethyl methylenesuccinate, is a highly versatile, bifunctional building block[1]. Structurally, it features an α,β -unsaturated carboxylic acid system where the conjugated carboxyl group is esterified, leaving a terminal alkene and a free aliphatic carboxylic acid. This unique asymmetry provides orthogonal reactivity, allowing it to act simultaneously as a potent Michael acceptor, a dienophile in cycloadditions, and a monomer for functionalized polymers[2][3][4].

This whitepaper dissects the electronic causality behind MEI's reactivity, outlines its core mechanistic pathways in organic synthesis, and provides self-validating experimental protocols for its application in drug development and materials science.

Structural & Electronic Profiling: The "Monoester Advantage"

The choice to use the monoethyl ester of itaconic acid over the unesterified diacid is driven by strict electronic and steric requirements in organic synthesis:

  • LUMO Lowering: In physiological or basic synthetic conditions, free itaconic acid deprotonates to form a dianion. The resulting electron-donating effect significantly raises the Lowest Unoccupied Molecular Orbital (LUMO), reducing the electrophilicity of the double bond. By esterifying the conjugated carboxyl group (forming MEI), the electron-withdrawing nature of the ethoxycarbonyl group is preserved, keeping the LUMO low and maintaining high reactivity toward nucleophiles[5].

  • Prevention of Gelation: In step-growth polymerizations or functionalization of complex molecules (e.g., epoxidized plant oils), the presence of two free carboxylic acids leads to uncontrolled cross-linking and gelation. MEI provides a single reactive acid site, ensuring linear functionalization[6].

Core Mechanistic Pathways

Pillar 1: Thia- and Aza-Michael Additions (Conjugate Addition)

MEI is a highly efficient Michael acceptor. The electron-withdrawing ethoxycarbonyl group polarizes the terminal methylene ( C4​ ), making it highly susceptible to attack by soft nucleophiles such as thiols and amines[7].

Causality in Drug Design: This exact mechanism mirrors the biological action of itaconate derivatives, which exert anti-inflammatory and broad-spectrum antimicrobial effects by covalently modifying cysteine residues on target proteins (e.g., KEAP1, isocitrate lyase) via Michael addition[2][8]. In synthetic laboratories, this pathway is exploited to synthesize complex thioether bioconjugates and prodrugs without the need for heavy-metal catalysis.

G N1 Monoethyl Itaconate (MEI) Highly Electrophilic C=C N4 Nucleophilic Attack at Terminal Methylene N1->N4 N2 Soft Nucleophile (e.g., R-SH, R-NH2) N2->N4 N3 LUMO Lowering via Ethoxycarbonyl Group N3->N1 N5 Enolate Intermediate (Resonance Stabilized) N4->N5 N6 Protonation N5->N6 N7 Thioether / Amine Adduct (Stable Bioconjugate) N6->N7

Diagram 1: Electronic Activation and Michael Addition Pathway of MEI.

Pillar 2: Radical Polymerization and Hydrogel Matrices

MEI undergoes radical polymerization, though its 1,1-disubstituted double bond introduces significant steric hindrance. This hindrance lowers the propagation rate constant ( kp​ ) compared to simple acrylates, often resulting in precipitation polymerization when conducted in bulk[9].

Causality in Materials Science: To overcome steric limitations, MEI is frequently copolymerized with less hindered monomers like acrylamide. The resulting poly(acrylamide-co-monoethyl itaconate) hydrogels possess highly hydrophilic pendant carboxylic acid groups. These matrices exhibit pH-responsive swelling behavior, making them ideal for the controlled release of hydrophilic active pharmaceutical ingredients (APIs) such as cytarabine[3][10].

Workflow S1 1. Monomer Preparation MEI + Acrylamide S2 2. Initiator Addition (APS / TEMED) S1->S2 S3 3. Radical Generation & Chain Propagation S2->S3 S4 4. Cross-linking (via MBAAm) S3->S4 S5 5. Poly(AAm-co-MEI) Hydrogel Formation S4->S5

Diagram 2: Radical Copolymerization Workflow for MEI-based Hydrogels.

Pillar 3: Synthesis of Complex APIs (e.g., Tegoprazan)

MEI serves as a critical carbon framework in the synthesis of complex heterocyclic APIs. Because it possesses both a Michael acceptor and a carboxylic acid, it can undergo sequential condensation and cyclization reactions. A prominent example is its use in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan, where MEI is utilized to construct the substituted imidazole-acrylic framework, yielding critical intermediates such as (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid[11][12][13].

Quantitative Data: Reactivity Metrics

The following table summarizes the comparative reactivity of itaconate derivatives, highlighting why MEI is often the optimal choice for specific synthetic routes[4][5][9].

DerivativeElectrophilicity (Michael Addition)Radical Polymerization BehaviorPrimary Synthetic Utility
Itaconic Acid Low (Deprotonates to dianion)Poor homopolymerizationBio-based polyesters
Monoethyl Itaconate (MEI) High (LUMO lowered by ester) Precipitation (Bulk); Good in Copolymerization Bioconjugation, Hydrogels, API Intermediates
Dimethyl Itaconate (DI) Very High (No free acid)Good (Less steric hindrance than di-bulky esters)Nrf2 activation probes, pure organic synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Thia-Michael Addition to Monoethyl Itaconate

Objective: Synthesize a thioether bioconjugate model.

  • Preparation: Dissolve 1.0 mmol of MEI in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Nucleophile Addition: Add 1.1 mmol of the target thiol (e.g., benzyl mercaptan).

  • Catalysis: Introduce 0.1 mmol of triethylamine (Et 3​ N) dropwise. The reaction is mildly exothermic.

  • Incubation: Stir at room temperature for 4 hours.

  • Validation (In-Process Control): Monitor the reaction via 1 H-NMR. The complete disappearance of the characteristic terminal vinyl protons of MEI (typically appearing as two singlets around δ 5.8 and 6.4 ppm) confirms 100% conversion.

  • Workup: Wash the organic layer with 1M HCl to remove the amine catalyst, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of Poly(AAm-co-MEI) Hydrogels for Drug Delivery

Objective: Fabricate a pH-responsive matrix for API release[3].

  • Monomer Feed: In a 20 mL vial, dissolve Acrylamide (75 mol%) and MEI (25 mol%) in 10 mL of deionized water.

  • Crosslinker: Add N,N'-methylenebisacrylamide (MBAAm) at 1 mol% relative to total monomer content.

  • Initiation: Purge the solution with nitrogen for 15 minutes. Add 0.5 wt% ammonium persulfate (APS) and 0.1 v/v% N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Polymerization: Allow the mixture to gel at room temperature for 24 hours to ensure complete monomer conversion.

  • Validation (Quality Control): Perform Soxhlet extraction on the resulting hydrogel using distilled water for 48 hours to remove unreacted monomers. Dry the gel to a constant weight in a vacuum oven. Calculate the Gel Fraction ( Wdry​/Winitial_monomers​ ). A gel fraction >90% validates a successful, highly cross-linked network.

References

  • The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities Source: ResearchGate URL
  • Two for the price of one: itaconate and its derivatives as an anti-infective and anti-inflammatory immunometabolite Source: ResearchGate URL
  • Poly(acrylamide-co-monoethyl itaconate)
  • Radical polymerization of monoethyl itaconate Source: Hemijska industrija / TechnoRep URL
  • Chemoproteomic profiling of itaconations in Salmonella Source: ResearchGate URL
  • Tegoprazan-impurities: (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)
  • Itaconate: A Potent Macrophage Immunomodulator Source: PMC - NIH URL
  • Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope Source: ResearchGate URL

Sources

Foundational

Thermodynamic Stability of 3-(Ethoxycarbonyl)but-3-enoic Acid: Kinetic Vulnerabilities and Self-Validating Analytical Protocols

Executive Summary & Structural Profiling 3-(Ethoxycarbonyl)but-3-enoic acid (commonly referred to as monoethyl itaconate) is a highly functionalized α,β -unsaturated monoester. It serves a dual role in modern chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

3-(Ethoxycarbonyl)but-3-enoic acid (commonly referred to as monoethyl itaconate) is a highly functionalized α,β -unsaturated monoester. It serves a dual role in modern chemistry: as a versatile monomer in macromolecular engineering and as a critical intermediate—and potential impurity—in the synthesis of active pharmaceutical ingredients (APIs) such as the potassium-competitive acid blocker Tegoprazan[1].

Despite its utility, the molecule exists in a kinetically trapped state. Its thermodynamic stability is inherently compromised by the presence of an exo-methylene group that is conjugated to only one of the two carbonyl moieties. This structural asymmetry makes the compound highly susceptible to thermodynamic degradation via isomerization, radical polymerization, and hydrolytic cleavage. This whitepaper details the causality behind these degradation pathways and provides self-validating analytical protocols to monitor them.

Mechanisms of Thermodynamic Instability

Base- and Heat-Catalyzed Isomerization

The primary thermodynamic vulnerability of 3-(ethoxycarbonyl)but-3-enoic acid is its propensity to undergo double-bond migration. Under thermal stress or in the presence of basic catalysts, the molecule rapidly isomerizes to its more thermodynamically stable trisubstituted derivatives: ethyl hydrogen mesaconate (trans) and ethyl hydrogen citraconate (cis)[2].

Causality: The driving force for this isomerization is the maximization of π -conjugation. In the native kinetic product, the double bond is conjugated solely with the ethoxycarbonyl group. Base-catalyzed abstraction of an α -proton forms a transient enolate. Subsequent reprotonation at the terminal methylene carbon shifts the double bond to the C2-C3 position. This new configuration conjugates the double bond with both the ester and the carboxylic acid, significantly lowering the overall Gibbs free energy ( ΔG<0 )[3].

Isomerization A 3-(Ethoxycarbonyl)but-3-enoic acid (Kinetic Product) B Enolate Intermediate (Extended Pi-System) A->B Base / Heat (-H+) C Ethyl hydrogen mesaconate (Thermodynamic - Trans) B->C +H+ (Major Pathway) D Ethyl hydrogen citraconate (Thermodynamic - Cis) B->D +H+ (Minor Pathway)

Caption: Thermodynamic isomerization of 3-(ethoxycarbonyl)but-3-enoic acid to mesaconate/citraconate.

Radical-Initiated Polymerization

The unhindered 1,1-disubstituted double bond (exo-methylene) is highly reactive toward radical addition. To minimize unintended polymerization,[2]. If the molecule is exposed to elevated temperatures without radical inhibitors (e.g., hydroquinone), auto-polymerization rapidly outcompetes isomerization, leading to insoluble crosslinked networks.

Experimental Methodologies for Stability Profiling

To accurately profile the stability of this compound, analytical methods must distinguish between isomerization and polymerization. The following protocols are designed as self-validating systems : internal checks ensure that no degradation pathway goes undetected.

Protocol 1: qNMR-Monitored Forced Degradation (Isomerization Tracking)

Rationale & Causality: Quantitative 1 H-NMR (qNMR) provides a direct, calibration-free method to track the structural evolution of the molecule. By monitoring the disappearance of the exo-methylene protons and the appearance of the mesaconate methine proton, the system self-validates. Because the total number of vinylic/methine protons changes during isomerization, tracking the molar sum of these specific signals against an internal standard ensures mass balance. Any deviation from a 1:1 molar conversion indicates competing polymerization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20.0 mg of 3-(ethoxycarbonyl)but-3-enoic acid in 0.6 mL of DMSO- d6​ . Add a known concentration of an internal standard (e.g., maleic acid) and 1.0 μ L of triethylamine to act as a base catalyst for stress induction.

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum (Time = 0). Identify the exo-methylene protons at δ ~5.7 ppm and 6.3 ppm, and the aliphatic -CH 2​

    • protons at δ ~3.3 ppm.
  • Thermal Stress: Incubate the NMR tube in a thermomixer at 60 °C.

  • Kinetic Sampling: Acquire spectra at 1, 2, 4, 8, and 24 hours.

  • Data Integration: Integrate the emerging signal at δ ~6.8 ppm (the =CH- proton of the mesaconate isomer) and the new allylic methyl signal at δ ~2.2 ppm.

  • Self-Validation Check: Calculate the total molar mass of the monomeric species. If the sum of the remaining kinetic product and the newly formed thermodynamic product is less than the initial concentration, the deficit directly quantifies the extent of "invisible" polymeric species.

Protocol 2: Thermal Profiling via DSC/TGA

Rationale & Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) decouples thermal isomerization (which is mildly endothermic/exothermic without mass loss) from polymerization (highly exothermic) and decarboxylation (mass loss). This orthogonality validates whether thermal failure is driven by bond migration or radical propagation.

Step-by-Step Methodology:

  • Preparation: Load 5.0 mg of the analyte into a hermetically sealed aluminum DSC pan.

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Temperature Ramp: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

  • Analysis: Identify the endothermic melting/isomerization events, followed by the exothermic polymerization peak (typically >150 °C)[2]. Cross-reference with TGA to confirm that no mass loss occurs prior to the polymerization exotherm.

Workflow S1 1. Sample Preparation (Analyte in DMSO-d6 + Int. Std) S2 2. Stress Induction (Thermal/pH Gradients) S1->S2 S3 3. Orthogonal Analysis (qNMR & DSC/TGA) S2->S3 S4 4. Kinetic Modeling (Mass Balance Validation) S3->S4

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables synthesize the thermodynamic boundaries and stability profiles of 3-(ethoxycarbonyl)but-3-enoic acid under various environmental stresses.

Table 1: Thermodynamic and Kinetic Parameters

ParameterValue / CharacteristicAnalytical Method
ΔGisomerization​ (to Mesaconate)~ -1.8 kcal/mol (Thermodynamically favored)Computational / qNMR
Polymerization Onset Temperature> 150 °CDSC
Primary Degradation Pathway (pH > 8)Isomerization to Mesaconate/CitraconateHPLC-UV / NMR
Primary Degradation Pathway (Thermal)Radical Auto-polymerizationDSC / TGA

Table 2: Stability Matrix under Stress Conditions

Stress ConditionTimeframeMajor DegradantStructural Consequence
Ambient (25 °C, Neutral)6 MonthsNoneStable
Thermal (100 °C, Neat)24 HoursEthyl hydrogen mesaconateDouble bond migration
Basic (pH 10, 25 °C)4 HoursEthyl hydrogen mesaconateEnolate-driven isomerization
Acidic (pH 2, 60 °C)48 HoursItaconic AcidEster hydrolysis

Pharmaceutical and Synthetic Implications

In drug development, particularly in the synthesis of complex APIs like [1], the presence of 3-(ethoxycarbonyl)but-3-enoic acid as an intermediate requires strict temperature and pH control. If the reaction medium becomes too basic or exceeds thermal thresholds, the intermediate will isomerize to the mesaconate derivative[3].

Because the mesaconate isomer possesses a sterically hindered, trisubstituted double bond, it is significantly less reactive in subsequent coupling or Michael-addition steps[2]. This thermodynamic trap not only reduces the overall yield of the target API but also introduces persistent, structurally similar impurities that are notoriously difficult to purge during final crystallization phases. Therefore, maintaining the kinetic integrity of 3-(ethoxycarbonyl)but-3-enoic acid is paramount for robust pharmaceutical manufacturing.

References

  • Pharmaffiliates. "Tegoprazan-impurities: (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid." Pharmaffiliates Reference Standards. [Link]

  • Kowalczyk, M., et al. (2023). "Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research." Materials (MDPI), 16(23), 7319.[Link]

  • Lubrizol Advanced Materials, Inc. (2016). "Itaconic acid polymers.

Sources

Exploratory

3-(Ethoxycarbonyl)but-3-enoic acid molecular weight and density

An In-Depth Technical Guide to 3-(Ethoxycarbonyl)but-3-enoic acid Prepared by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Ethoxycarbonyl)but-3-enoic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-(Ethoxycarbonyl)but-3-enoic acid. It provides an in-depth analysis of its physicochemical properties, synthesis, purification, and applications, grounded in established scientific principles and methodologies.

Introduction

3-(Ethoxycarbonyl)but-3-enoic acid, also known as mono-ethyl itaconate, is a dicarboxylic acid monoester featuring both a carboxylic acid and an ethyl ester functional group, along with a terminal alkene. This arrangement of functional groups makes it a versatile and valuable building block in organic synthesis. Its structure allows for a variety of chemical transformations, including polymerization, esterification, amidation, and addition reactions across the double bond. These characteristics are particularly relevant in the synthesis of complex organic molecules, polymers, and active pharmaceutical ingredients (APIs). This document outlines the core technical data and methodologies associated with this compound.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties for 3-(Ethoxycarbonyl)but-3-enoic acid are summarized below.

Structural and Chemical Identifiers

The molecule possesses a four-carbon backbone, substituted with a carboxylic acid group and an ethoxycarbonyl group.

Caption: 2D Chemical Structure of 3-(Ethoxycarbonyl)but-3-enoic acid.

Table 1: Physicochemical Data for 3-(Ethoxycarbonyl)but-3-enoic acid

PropertyValueSource(s)
IUPAC Name 3-ethoxycarbonylbut-3-enoic acid[1]
Synonyms Itaconic acid, 1-ethyl ester; Monoethyl itaconate[1]
CAS Number 3377-29-5[1][2][3]
Molecular Formula C₇H₁₀O₄[1][3]
Molecular Weight 158.15 g/mol [1][3]
Monoisotopic Mass 158.05790880 Da[1][4]
Density Data not available
XLogP3 0.5[1]
Physical State Solid
Hazards Causes skin and serious eye irritation; May cause respiratory irritation.[1]

Section 2: Synthesis Strategies

The synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid can be approached through several established organic chemistry transformations. A common and logical strategy involves the selective mono-esterification of itaconic anhydride or itaconic acid.

Plausible Synthetic Workflow: Mono-esterification of Itaconic Anhydride

The reaction of itaconic anhydride with ethanol presents a direct and efficient route. The anhydride is susceptible to nucleophilic attack by the alcohol, leading to the opening of the five-membered ring. This process selectively yields the monoester, as the resulting carboxylic acid is significantly less reactive towards esterification under these conditions than the parent anhydride.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions ItaconicAnhydride Itaconic Anhydride Product 3-(Ethoxycarbonyl)but-3-enoic acid ItaconicAnhydride->Product Nucleophilic Acyl Substitution Ethanol Ethanol (1 eq.) Ethanol->Product Solvent Inert Solvent (e.g., Toluene) Solvent->Product

Caption: Synthetic workflow for 3-(Ethoxycarbonyl)but-3-enoic acid.

Experimental Rationale:

  • Choice of Starting Material: Itaconic anhydride is an ideal precursor. Its cyclic and strained nature makes it highly reactive towards nucleophiles like ethanol, facilitating ring-opening under mild conditions.

  • Stoichiometry: Using one equivalent of ethanol is crucial for selectivity. An excess of ethanol, particularly in the presence of an acid catalyst and heat, could lead to the formation of the diester, diethyl itaconate.

  • Solvent: An inert solvent such as toluene or tetrahydrofuran (THF) is suitable to dissolve the reactants and control the reaction temperature.

  • Temperature: The reaction can often proceed at room temperature or with gentle heating to ensure completion without promoting side reactions.

Section 3: Purification and Characterization

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvent. Subsequent characterization is essential to confirm the identity and purity of the final compound.

Purification Workflow

A multi-step purification process is typically employed, leveraging the acidic nature of the target molecule.

PurificationWorkflow Start Crude Reaction Mixture Extraction Aqueous Extraction (e.g., with NaHCO₃ soln.) Start->Extraction Separate acidic product from non-acidic impurities Acidification Acidification of Aqueous Layer (e.g., with dilute HCl) Extraction->Acidification Protonate carboxylate salt OrganicExtraction Extraction into Organic Solvent (e.g., Ethyl Acetate) Acidification->OrganicExtraction Transfer product to organic phase Drying Drying over Anhydrous Agent (e.g., Na₂SO₄) OrganicExtraction->Drying Remove residual water SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Isolate solid product FinalProduct Purified Product SolventRemoval->FinalProduct

Caption: General purification workflow for an acidic product.

Detailed Protocol: Acid-Base Extraction

This protocol is a standard and effective method for isolating carboxylic acids from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate.

  • Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities (like any diester byproduct) remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid, such as 1M hydrochloric acid (HCl), until the solution is acidic (pH ~2). The product will precipitate out as the free carboxylic acid.

  • Product Extraction: Extract the acidified aqueous solution multiple times with fresh portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carboxyl group, and the two vinylic protons, which will appear as distinct singlets or narrow doublets.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), another C=O stretch for the ester (around 1730-1750 cm⁻¹), and a C=C stretch (around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition (C₇H₁₀O₄).

Section 4: Applications in Research and Drug Development

The bifunctional nature of 3-(Ethoxycarbonyl)but-3-enoic acid makes it a valuable intermediate in several areas, most notably in medicinal chemistry and polymer science.

Intermediate in Pharmaceutical Synthesis

Carboxylic acids and their derivatives are frequently used in the synthesis of APIs. This specific molecule has been identified as a structural analog of an impurity found during the development of Tegoprazan, a potassium-competitive acid blocker.[5][6] This highlights its relevance in the quality control and process optimization stages of drug manufacturing, where understanding and synthesizing potential impurities is critical for regulatory compliance.

Role in Prodrug Design

The carboxylic acid functional group is often incorporated into drug molecules to improve water solubility and facilitate salt formation.[7] However, in some cases, masking this polar group as an ester (a "prodrug" strategy) can enhance a drug's ability to cross biological membranes, improving its oral bioavailability.[7][8] 3-(Ethoxycarbonyl)but-3-enoic acid serves as a model compound embodying the chemical functionalities used in such prodrug strategies. The ester can be designed to be cleaved by enzymes in vivo, releasing the active carboxylic acid-containing drug at its target site.[8]

Section 5: Safety and Handling

Based on GHS classification data, 3-(Ethoxycarbonyl)but-3-enoic acid should be handled with appropriate care in a laboratory setting.[1]

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

3-(Ethoxycarbonyl)but-3-enoic acid is a functionally rich building block with significant utility in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable intermediate for constructing more complex molecular architectures. For professionals in drug development, its relevance extends from being a potential process impurity to serving as a key structural motif in the design of advanced therapeutic agents like prodrugs. The methodologies for its synthesis, purification, and characterization are robust and draw from fundamental principles of organic chemistry, ensuring its accessibility for a wide range of research and development applications.

References

  • PubChem. (n.d.). 3-(Ethoxycarbonyl)but-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl itaconate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid. Retrieved from [Link]

  • Hassan, W., & Al-Hadiya, B. H. (2018). Highly Efficient Prodrugs: Design and Therapeutic Applications. IntechOpen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Butenoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). But-3-enoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • ResearchGate. (2016, July 22). (PDF) A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Retrieved from [Link]

  • Patsnap. (2025, July 24). Exploring Carbonyl Group Applications in Pharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tegoprazan-impurities. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(Ethoxycarbonyl)but-3-enoic Acid (α-Monoethyl Itaconate)

Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Overview 3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 3377-29-5), structurally defined as the α-monoethyl ester of itaconic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Overview

3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 3377-29-5), structurally defined as the α-monoethyl ester of itaconic acid, is a highly valuable bifunctional building block. It features a conjugated ethyl ester and a non-conjugated free carboxylic acid. This compound is widely utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably the potassium-competitive acid blocker Tegoprazan[1],[2]. Furthermore, it serves as a critical monomer for bio-based reactive polyesters and is utilized in studies exploring immunomodulatory and anti-necroptotic signaling pathways,.

Mechanistic Causality: The Regioselectivity Challenge

Synthesizing monoalkyl itaconates presents a classic regioselectivity challenge due to the structural asymmetry of the itaconic acid backbone[3]. The molecule possesses two distinct carbonyl environments:

  • α-Carbonyl: Conjugated with the exo-methylene double bond, sterically hindered.

  • β-Carbonyl: Non-conjugated, isolated by a methylene bridge, sterically accessible.

Why not use itaconic anhydride? Direct alcoholysis (chemical ring-opening) of itaconic anhydride with ethanol predominantly yields the β-monoester[3],[4]. The nucleophilic attack kinetically favors the less hindered, non-conjugated carbonyl. Therefore, to synthesize the α-monoester (3-(ethoxycarbonyl)but-3-enoic acid), a reverse strategic approach is required: Selective Half-Saponification of Diethyl Itaconate .

Causality of Half-Saponification: When diethyl itaconate is subjected to controlled basic hydrolysis, the hydroxide nucleophile preferentially attacks the β-ester[4]. This preference is driven by two factors:

  • Sterics: The β-ester is significantly less hindered than the α-ester, which is shielded by the adjacent exo-methylene group.

  • Electrophilicity: The α-ester's carbonyl carbon is less electrophilic due to electron delocalization from the conjugated C=C double bond. The β-ester lacks this conjugation, making it more susceptible to nucleophilic attack.

By carefully controlling stoichiometry and temperature, the β-ester is selectively cleaved to the carboxylate, leaving the α-ester intact to yield 3-(ethoxycarbonyl)but-3-enoic acid[5].

Experimental Methodology: Regioselective Half-Saponification

This self-validating protocol describes the controlled conversion of diethyl itaconate to 3-(ethoxycarbonyl)but-3-enoic acid.

Materials:

  • Diethyl itaconate (High purity, >98%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Absolute ethanol & Distilled water

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether and Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution & Temperature Control: Dissolve 50.0 g (268 mmol) of diethyl itaconate in 250 mL of absolute ethanol in a 1 L round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality Insight: Low temperature maximizes the kinetic difference in hydrolysis rates between the α and β esters, preventing over-saponification to the diacid.

  • Base Addition: Prepare a solution of 10.2 g NaOH (255 mmol, 0.95 eq) in 100 mL of a 1:1 mixture of ethanol and distilled water. Add this solution dropwise to the reaction flask over 1.5 hours using an addition funnel.

    • Causality Insight: Using a sub-stoichiometric amount of base (0.95 eq) ensures that the base is the limiting reagent, thereby suppressing the secondary hydrolysis of the desired monoester into itaconic acid[5].

  • Reaction Monitoring: Stir the mixture for an additional 3 hours at 0–5 °C. Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3, visualized with KMnO₄ stain). The formation of a baseline spot (the sodium salt of the monoester) indicates progress.

  • Solvent Removal: Once the reaction plateaus, neutralize any excess base with a few drops of 1M HCl until the pH is ~8. Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove the bulk of the ethanol.

    • Causality Insight: Keeping the temperature below 30 °C prevents thermal isomerization of the double bond.

  • First Extraction (Critical Self-Validation Step): Dilute the concentrated residue with 200 mL of distilled water. Extract the basic aqueous phase with diethyl ether (3 × 100 mL).

    • Causality Insight: This is a self-validating purification step. The desired monoester is currently a water-soluble sodium salt. Extracting with ether removes all unreacted diethyl itaconate, ensuring the final product is completely free of diester impurities before isolation.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2.0–2.5 using cold 1M HCl.

    • Causality Insight: Acidification protonates the carboxylate, rendering the 3-(ethoxycarbonyl)but-3-enoic acid insoluble in water and extractable into organic solvents.

  • Final Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 150 mL). Combine the EtOAc layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(ethoxycarbonyl)but-3-enoic acid.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesis, analytical validation must confirm the regiochemistry. 2D NMR (HMBC) is the definitive method for validating regiochemistry; the ester ethyl protons (-OCH₂CH₃) will show a strong long-range correlation to the conjugated carbonyl carbon (C=O, α-position).

ParameterDiethyl Itaconate (Starting Material)3-(Ethoxycarbonyl)but-3-enoic acid (Target Product)β-Monoethyl Itaconate (Regioisomer Impurity)
Formula C₉H₁₄O₄C₇H₁₀O₄C₇H₁₀O₄
Molecular Weight 186.20 g/mol 158.15 g/mol 158.15 g/mol
¹H NMR (=CH₂ shifts) ~6.30 (s, 1H), 5.70 (s, 1H)~6.45 (s, 1H), 5.85 (s, 1H)~6.35 (s, 1H), 5.75 (s, 1H)
Selectivity (via Saponification) N/A> 90% < 10%
Selectivity (via Anhydride Opening) N/A< 10%> 90%

Visualizations

Regioselectivity IA Itaconic Anhydride (Cyclic Precursor) Beta β-Monoethyl Itaconate (Ester at non-conjugated C) IA->Beta EtOH Ring Opening (Kinetic/Steric Control) DEI Diethyl Itaconate (Diester Precursor) Alpha 3-(Ethoxycarbonyl)but-3-enoic acid (Ester at conjugated C) DEI->Alpha Selective Half-Saponification (Hydrolysis of less hindered ester)

Caption: Divergent regioselective pathways for synthesizing monoethyl itaconate isomers.

Workflow Step1 Step 1: Dissolution Diethyl itaconate in EtOH at 0 °C Step2 Step 2: Saponification Dropwise addition of 0.95 eq NaOH over 1.5h Step1->Step2 Step3 Step 3: Impurity Clearance Extract aqueous phase with Et2O (Removes Diester) Step2->Step3 Step4 Step 4: Acidification Adjust aqueous phase to pH 2.0 with cold 1M HCl Step3->Step4 Step5 Step 5: Product Isolation Extract with EtOAc, wash, dry, and concentrate Step4->Step5

Caption: Step-by-step experimental workflow for the selective half-saponification of diethyl itaconate.

References

  • Pharmaffiliates. (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid (Tegoprazan Impurity).2

  • ResearchGate. Selective Synthesis of Monoesters of Itaconic Acid with Broad Substrate Scope: Biobased Alternatives to Acrylic Acid?4

  • ResearchGate. Access to valuable building blocks by regio-and enantioselective ring-opening of itaconic anhydride using lipase catalysis.3

  • ResearchGate. Different derivatives of itaconate suppress TSI-induced necroptosis in macrophages.6

  • BenchChem. Application Notes and Protocols: Selective Half-Saponification of Diethyl Suberate.5

Sources

Application

3-(Ethoxycarbonyl)but-3-enoic acid as a monomer in polymerization reactions

Application Note: 3-(Ethoxycarbonyl)but-3-enoic Acid (Monoethyl Itaconate) in Polymerization and Hydrogel Synthesis Executive Summary & Chemical Rationale 3-(Ethoxycarbonyl)but-3-enoic acid, commonly referred to as monoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Ethoxycarbonyl)but-3-enoic Acid (Monoethyl Itaconate) in Polymerization and Hydrogel Synthesis

Executive Summary & Chemical Rationale

3-(Ethoxycarbonyl)but-3-enoic acid, commonly referred to as monoethyl itaconate (MEI) or ethyl hydrogen itaconate, is a highly versatile, bio-derived monomer utilized extensively in free-radical polymerization[1]. Structurally, MEI possesses a unique asymmetry: it contains both a hydrophobic ethyl ester group and a hydrophilic, pH-responsive free carboxylic acid group.

This structural duality makes MEI an exceptional candidate for engineering stimuli-responsive materials. The pendant carboxylic acid groups act as proton donors for extensive intermolecular hydrogen bonding, which dictates the monomer's phase behavior during polymerization[2]. In drug development, copolymerizing MEI with hydrophilic backbones (such as acrylamide) yields swellable hydrogel matrices capable of the controlled, Fickian release of antineoplastic agents like cytarabine (ara-C)[3].

Handling & Storage: MEI is typically supplied as a clear liquid. To prevent spontaneous auto-polymerization via ambient radical generation, stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

Mechanistic Insights: Phase Behavior in Radical Polymerization

The free-radical polymerization of MEI exhibits distinct phase behaviors depending strictly on the solvation environment[2]. Understanding this causality is critical for controlling polymer molecular weight and preventing premature chain termination.

  • Bulk Polymerization (Precipitation): When polymerized in the absence of a solvent, the reaction proceeds as a precipitation polymerization. The resulting poly(monoethyl itaconate) is insoluble in its own monomer. This occurs because the relatively non-polar MEI monomer cannot solvate the dense network of intermolecular hydrogen bonds formed between the carboxylic acid groups of the growing polymer chains[2].

  • Solution Polymerization (Homogeneous vs. Heterogeneous):

    • Methanol: Acts as an ideal solvent. It disrupts the interchain hydrogen bonds, solvating both the monomer and the resulting polymer, thereby ensuring a homogeneous polymerization[2].

    • Tetrahydrofuran (THF): Fails to fully solvate the polymer across all concentration ranges, resulting in a heterogeneous phase and limited chain propagation[2].

MEI_Polymerization Monomer MEI Monomer (3-(Ethoxycarbonyl)but-3-enoic acid) Bulk Bulk Polymerization (No Solvent) Monomer->Bulk SolMeOH Solution Polymerization (Methanol) Monomer->SolMeOH SolTHF Solution Polymerization (THF) Monomer->SolTHF Initiator AIBN Initiator (60°C) Initiator->Bulk Initiator->SolMeOH Initiator->SolTHF Precip Precipitation Phase (Polymer Insoluble) Bulk->Precip H-Bonding Homog Homogeneous Phase (Polymer Soluble) SolMeOH->Homog Solvation Hetero Heterogeneous Phase (Limited Solubility) SolTHF->Hetero Partial Solvation

Phase behavior of MEI radical polymerization based on solvent selection.

Experimental Protocols

Protocol 1: Synthesis of Poly(monoethyl itaconate) Homopolymer

Objective: Synthesize a soluble, high-molecular-weight poly(MEI) homopolymer via solution polymerization.

Causality & Design: Methanol is selected to maintain a homogeneous reaction, preventing radical trapping inside precipitated polymer coils[2]. α,α'-Azobisisobutyronitrile (AIBN) is chosen as the initiator because its 10-hour half-life at ~65°C provides a steady, controlled radical flux at the 60°C reaction temperature.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, dissolve 5.0 g of MEI monomer in 15 mL of anhydrous methanol.

  • Initiation: Add AIBN (0.5 mol% relative to the monomer) to the solution.

  • Deoxygenation: Seal the flask and perform three consecutive freeze-pump-thaw cycles. Reasoning: Molecular oxygen is a potent radical scavenger; rigorous removal is mandatory to prevent inhibition of the initiation step.

  • Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 60°C. Stir continuously for 24 hours[2].

  • Termination & Recovery: Cool the flask in an ice bath and expose the mixture to ambient air to terminate the radicals. Precipitate the polymer by adding the solution dropwise into 200 mL of cold diethyl ether under vigorous stirring.

  • Validation: Recover the polymer via vacuum filtration and dry at 40°C in vacuo. Validate monomer conversion via 1 H-NMR (DMSO- d6​ ) by confirming the disappearance of the vinylic protons at δ ~5.7 and 6.3 ppm.

Protocol 2: Fabrication of Poly(A-co-MEI) Hydrogels for Cytarabine Delivery

Objective: Create a pH-responsive, swellable hydrogel matrix for the controlled release of cytarabine (ara-C)[3].

Causality & Design: Acrylamide (A) provides a robust hydrophilic backbone, while MEI introduces ionizable carboxyl groups that dictate swelling kinetics via osmotic pressure. N,N'-methylenebisacrylamide (MBA) controls the crosslinking density. The APS/TEMED redox pair is used to initiate polymerization at room temperature, which is critical to prevent the thermal degradation of the loaded cytarabine[3].

Step-by-Step Methodology:

  • Monomer Feed: Prepare an aqueous prepolymer solution containing Acrylamide and MEI at a 75:25 molar ratio in distilled water[3].

  • Crosslinking: Add MBA (1.5 mol% relative to total monomers) to define the 3D network mesh size.

  • In Situ Drug Loading: Dissolve 5–50 mg of Cytarabine directly into the prepolymer mixture. Reasoning:In situ loading ensures uniform drug distribution, promoting zero-order/Fickian release rather than an initial burst effect[3].

  • Redox Initiation: Add Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). Gently vortex to homogenize.

  • Curing: Quickly transfer the mixture into cylindrical Teflon molds. Allow polymerization to proceed at 25°C for 24 hours.

  • Validation (Swelling & Release): Extract the hydrogel discs. To prevent drug leaching, perform only a brief surface rinse with cold water, followed immediately by lyophilization. Submerge a lyophilized disc in 0.9% NaCl at 37°C to validate the equilibrium swelling ratio (target: ~80% w/w)[3].

Hydrogel_Synthesis A Acrylamide (A) Backbone Mix Redox Copolymerization (APS/TEMED, 25°C) A->Mix MEI MEI Monomer pH-Responsive MEI->Mix MBA MBA Crosslinker MBA->Mix Gel Poly(A-co-MEI) Hydrogel (Loaded Matrix) Mix->Gel Crosslinking Drug Cytarabine (ara-C) Antineoplastic Drug->Mix In situ Release Controlled Release (Plasma, 2-32 h) Gel->Release Fickian Diffusion

Synthesis and drug release mechanism of Poly(A-co-MEI) hydrogels loaded with cytarabine.

Quantitative Data Summaries

Table 1: Phase Behavior and Kinetics of MEI Radical Polymerization (at 60°C)

Reaction MediumMonomer/Solvent RatioPhase BehaviorPrimary Mechanism
Bulk 100/0Insoluble PolymerPrecipitation Polymerization[2]
Methanol VariableSoluble PolymerHomogeneous Polymerization[2]
THF VariableInsoluble/LimitedHeterogeneous Polymerization[2]

Table 2: Poly(A-co-MEI) Hydrogel Characteristics for Cytarabine Delivery

Copolymer Ratio (A/MEI)Equilibrium Swelling (0.9% NaCl)Swelling Diffusion Coeff. ( m2/s )Drug Release Diff. Coeff. ( m2/s )Activation Energy (Release)
90/10 ~78% w/w 9.30×10−11 3.42×10−11 ~28.1 kJ/mol[3]
75/25 ~80% w/w 23.5×10−11 6.80×10−11 ~28.9 kJ/mol[3]
60/40 ~82% w/w 37.42×10−11 10.25×10−11 ~29.7 kJ/mol[3]

Note: Increasing the MEI content increases the hydrophilicity and electrostatic repulsion within the network, thereby increasing both the equilibrium swelling capacity and the diffusion coefficients for drug release[3].

References

  • Radical polymerization of monoethyl itaconate. Nisevic, N., Ignjatovic, M., & Popović, I. Hemijska industrija (2003). URL:[Link]

  • Poly(acrylamide-co-monoethyl itaconate) hydrogels as devices for cytarabine release in rats. Gomez, C., Blanco, M. D., Bernardo, M. V., & Sastre, R. L. Journal of Pharmacy and Pharmacology (1998). URL:[Link]

  • 3-(Ethoxycarbonyl)but-3-enoic acid - Compound Summary (CID 14919314). National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

Method

Application Notes and Protocols for the Reaction of 3-(Ethoxycarbonyl)but-3-enoic Acid with Primary Amines

Introduction The reaction between 3-(ethoxycarbonyl)but-3-enoic acid and primary amines represents a versatile and powerful transformation in organic synthesis, leading to the formation of valuable β-amino acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reaction between 3-(ethoxycarbonyl)but-3-enoic acid and primary amines represents a versatile and powerful transformation in organic synthesis, leading to the formation of valuable β-amino acid derivatives. These products are crucial building blocks in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Notably, derivatives of 3-aminobutanoic acid are key intermediates in the synthesis of important antiviral drugs, such as the HIV integrase inhibitor Dolutegravir.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the underlying principles and practical execution of this important reaction. We will delve into the mechanistic details, provide step-by-step protocols, and discuss key considerations for achieving optimal yields and purity.

The core of this transformation involves two principal reaction pathways that can occur depending on the chosen conditions: the aza-Michael addition and direct amidation. Understanding the interplay between these pathways is critical for controlling the reaction outcome and selectively obtaining the desired product.

Mechanistic Insights: Aza-Michael Addition vs. Amide Formation

The reaction of 3-(ethoxycarbonyl)but-3-enoic acid with a primary amine can proceed through two competitive pathways:

  • Aza-Michael Addition: This is a conjugate addition reaction where the primary amine acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system.[3][4] This pathway is favored under milder conditions and is often catalyzed by a base or can even proceed under solvent-free conditions, sometimes with the aid of a solid support like silica or alumina.[3][4] The initial product of this reaction is a β-amino acid derivative.

  • Amide Formation (Amidation): This is a condensation reaction between the carboxylic acid group of the 3-(ethoxycarbonyl)but-3-enoic acid and the primary amine to form an amide bond.[5] Direct condensation is typically difficult as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate.[6] Therefore, this pathway usually requires activation of the carboxylic acid using a coupling agent, such as a carbodiimide (e.g., DCC or EDC), or by converting the carboxylic acid into a more reactive species like an acid chloride.[5][6][7]

The choice of reaction conditions, including solvent, temperature, and the use of catalysts or coupling agents, will dictate which of these pathways is dominant.

Visualizing the Reaction Pathways

ReactionPathways Reactants 3-(Ethoxycarbonyl)but-3-enoic acid + Primary Amine (R-NH2) Aza_Michael Aza-Michael Adduct (β-Amino Acid Derivative) Reactants->Aza_Michael Aza-Michael Addition (e.g., Base catalyst, neat) Amide Amide Product Reactants->Amide Amidation (e.g., Coupling agent)

Caption: Competing reaction pathways for 3-(ethoxycarbonyl)but-3-enoic acid with a primary amine.

Experimental Protocols

This section provides detailed protocols for selectively targeting either the aza-Michael addition product or the amide product.

Protocol 1: Selective Aza-Michael Addition

This protocol is designed to favor the conjugate addition of the primary amine to the α,β-unsaturated system, yielding a β-amino acid derivative. The use of a solid support like silica gel under solvent-free conditions provides an environmentally friendly and efficient method.[3]

Materials:

  • 3-(Ethoxycarbonyl)but-3-enoic acid

  • Primary amine (e.g., benzylamine, aniline)

  • Silica gel (for chromatography, 230-400 mesh), activated by heating at 120-130 °C under vacuum

  • Anhydrous dichloromethane (DCM) or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Activation of Silica Gel: In a round-bottom flask, heat the silica gel to 120-130 °C under vacuum for at least 2 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the flask containing the activated silica gel (e.g., 1 gram), add the primary amine (2 mmol) and 3-(ethoxycarbonyl)but-3-enoic acid (2.2 mmol, 1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up: Upon completion of the reaction (as indicated by TLC), add dichloromethane or ethyl acetate to the flask and stir for 10 minutes.

  • Purification: Filter the silica gel and wash it with additional solvent. Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Selective Amide Formation using EDC/NHS Coupling

This protocol focuses on the formation of the amide bond by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is widely used for its mild conditions and high efficiency.[7][8]

Materials:

  • 3-(Ethoxycarbonyl)but-3-enoic acid

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-(ethoxycarbonyl)but-3-enoic acid (1.0 mmol), EDC (1.2 mmol), and NHS (1.2 mmol) in anhydrous DCM or DMF. Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the primary amine (1.1 mmol) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Further Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_aza_michael Protocol 1: Aza-Michael Addition cluster_amidation Protocol 2: Amide Formation A1 Activate Silica Gel A2 Mix Reactants with Silica A1->A2 A3 Stir at RT (or heat) A2->A3 A4 Monitor by TLC A3->A4 A5 Extract with Solvent A4->A5 A6 Purify A5->A6 B1 Activate Carboxylic Acid (EDC/NHS) B2 Add Primary Amine B1->B2 B3 Stir at RT B2->B3 B4 Monitor by TLC B3->B4 B5 Aqueous Work-up B4->B5 B6 Purify B5->B6

Caption: General experimental workflows for the two primary reaction protocols.

Key Considerations and Optimization

ParameterAza-Michael AdditionAmide FormationRationale and Field Insights
Solvent Often solvent-free or in non-polar solvents.[3]Aprotic polar solvents like DCM or DMF are preferred.Solvent choice can influence the nucleophilicity of the amine and the solubility of reagents. For amidation, aprotic solvents prevent interference with the activated carboxylic acid intermediate.
Temperature Room temperature to moderate heating (40-60 °C).0 °C to room temperature.Aza-Michael additions can be sluggish and may require heating. Amidation reactions are often started at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature.
Catalyst/Reagent Base catalyst (e.g., Et3N) or solid support (silica, alumina).[3][4]Coupling agents (e.g., EDC, DCC, HATU).[7][9]The choice of catalyst or coupling agent is crucial for selectivity. For sterically hindered or electron-deficient amines, more potent coupling agents may be necessary for amidation.[9]
Stoichiometry A slight excess of the enoic acid can be used to ensure complete consumption of the amine.A slight excess of the amine is sometimes used to drive the reaction to completion after the activation step.Careful control of stoichiometry is essential to maximize yield and minimize side products.
Work-up & Purification Simple filtration and solvent evaporation may suffice if the reaction is clean. Column chromatography is common.Aqueous work-up is necessary to remove the coupling agent byproducts and unreacted reagents.The byproducts of amide coupling reactions (e.g., dicyclohexylurea from DCC) can sometimes be challenging to remove, necessitating specific purification strategies.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst/reagents; Sterically hindered or electron-deficient amine.Ensure silica is properly activated; Use a stronger base or a more active coupling agent; Increase reaction temperature or time.
Formation of Both Products Reaction conditions are not selective enough.For aza-Michael, avoid activating agents for the carboxylic acid. For amidation, ensure complete and rapid activation before adding the amine.
Side Reactions (e.g., Polymerization) For itaconic acid derivatives, polymerization can be an issue under certain conditions.[10]Use milder reaction conditions; Consider using a radical inhibitor if polymerization is suspected.
Difficult Purification Byproducts from coupling agents are co-eluting with the product.Choose a water-soluble coupling agent like EDC for easier removal during aqueous work-up.

Conclusion

The reaction of 3-(ethoxycarbonyl)but-3-enoic acid with primary amines is a cornerstone transformation for the synthesis of functionalized β-amino acids and their amide derivatives. By carefully selecting the reaction conditions, researchers can selectively favor either the aza-Michael addition or direct amidation pathway. The protocols and insights provided in this application note offer a robust starting point for scientists in both academic and industrial settings to successfully employ this versatile reaction in their synthetic endeavors.

References

  • Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • An Effective Aza-Michael Addition of Aromatic Amines to Electron-Deficient Alkenes in Alkaline Al2O3. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Available at: [Link]

  • Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Available at: [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Available at: [Link]

  • Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Available at: [Link]

  • R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. Available at: [Link]

  • PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-Aminobutan-1-ol. Available at: [Link]

  • Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its derivatives. Available at: [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • 3-(Ethoxycarbonyl)but-3-enoic acid. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

Sources

Application

applications of 3-(Ethoxycarbonyl)but-3-enoic acid in pharmaceutical precursors

An in-depth technical guide on the pharmaceutical applications of 3-(ethoxycarbonyl)but-3-enoic acid, focusing on its critical role as a C4 building block in the de novo synthesis of benzimidazole cores for advanced ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmaceutical applications of 3-(ethoxycarbonyl)but-3-enoic acid, focusing on its critical role as a C4 building block in the de novo synthesis of benzimidazole cores for advanced therapeutics.

In modern pharmaceutical synthesis, the efficient construction of highly functionalized heterocyclic cores is paramount. 3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 3377-29-5)[1], also known as ethyl hydrogen itaconate, has emerged as a highly versatile bi-functional C4 synthon. While traditional drug discovery often relies on pre-formed aromatic rings that are subsequently functionalized (often suffering from poor regioselectivity), 3-(ethoxycarbonyl)but-3-enoic acid enables the de novo annulation of aromatic systems.

Its most prominent application is in the synthesis of Tegoprazan (CAS: 942195-55-3)[2], a potent Potassium-Competitive Acid Blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD)[3]. By providing the exact carbon framework needed to build a densely functionalized benzene ring onto an existing imidazole precursor, this molecule bypasses complex cross-coupling steps and delivers high regiochemical fidelity[4].

Mechanistic Rationale: De Novo Benzimidazole Construction

The synthesis of the Tegoprazan core relies on a two-stage cascade utilizing 3-(ethoxycarbonyl)but-3-enoic acid:

Stage 1: The Knoevenagel Condensation and Allylic Shift The active methylene group of 3-(ethoxycarbonyl)but-3-enoic acid is flanked by a carboxylic acid and an α,β -unsaturated ester. When reacted with 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde under weakly basic conditions, a Knoevenagel condensation occurs. Crucially, the system undergoes a spontaneous allylic shift to extend conjugation with the imidazole ring, yielding (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid (CAS: 1640981-02-7)[5][6].

Stage 2: Intramolecular Annulation and Aromatization The resulting diene system possesses a carboxylic acid positioned perfectly for an intramolecular Friedel-Crafts-type acylation at the C4 position of the imidazole ring. Under dehydrating thermal conditions (e.g., acetic anhydride), the carboxylic acid forms a mixed anhydride, attacks the imidazole, and undergoes electrocyclic ring closure. Subsequent enolization drives aromatization, forming a phenol intermediate that is trapped in situ as an acetate. This yields ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS: 1640981-11-8)[4], establishing the complete benzimidazole core of Tegoprazan with perfect regiocontrol of the oxygen and ester substituents.

Experimental Workflows & Chemical Pathways

Synthesis A 1-Benzyl-2-methyl-1H- imidazole-5-carbaldehyde C Knoevenagel Condensation (Piperidine, Toluene, Reflux) A->C B 3-(Ethoxycarbonyl)but-3-enoic acid (Ethyl hydrogen itaconate) B->C D (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl) -3-(ethoxycarbonyl)but-3-enoic acid C->D E Annulation & Aromatization (Ac2O, NaOAc, 130°C) D->E F Ethyl 4-acetoxy-1-benzyl-2-methyl -1H-benzo[d]imidazole-6-carboxylate E->F G Tegoprazan (P-CAB) F->G

Fig 1: De novo synthesis workflow of the Tegoprazan core using 3-(ethoxycarbonyl)but-3-enoic acid.

Quantitative Data: Optimization of the Condensation Step

The choice of base and solvent in the Knoevenagel condensation is critical. Strong bases (like ethoxide) lead to premature ester hydrolysis and double-bond isomerization, destroying the synthon. A weak amine base paired with continuous water removal provides the optimal thermodynamic sink.

Table 1: Optimization of Knoevenagel Condensation Conditions

Reaction ConditionSolventBase / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Outcome
Condition A ToluenePiperidine / AcOH110 (Reflux)1278 >95% Optimal water removal via Dean-Stark; preserves ester.
Condition B EthanolSodium Ethoxide78 (Reflux)84580%Significant ester hydrolysis and side reactions.
Condition C THFTiCl4 / Pyridine0 to 65166290%Good activation, but challenging workup / lower yield.
Condition D DMFK2CO3802435<50%Complex mixture due to base-catalyzed polymerization.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid[5]

Causality Note: Toluene is selected to allow azeotropic removal of water, driving the equilibrium forward. Piperidinium acetate acts as a bifunctional catalyst, activating the aldehyde while facilitating the deprotonation of the active methylene.

  • Setup: Charge a 500 mL round-bottom flask with 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde (20.0 g, 100 mmol) and 3-(ethoxycarbonyl)but-3-enoic acid (18.9 g, 120 mmol).

  • Catalysis: Add 200 mL of anhydrous toluene, followed by piperidine (0.85 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).

  • Reaction: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 12 hours. Validation: Monitor water collection in the trap; the reaction is complete when ~1.8 mL of water is collected and TLC (DCM:MeOH 9:1) shows the disappearance of the aldehyde ( Rf​ ~0.6).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with distilled water (2 x 100 mL) to remove the catalyst, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude orange oil from Ethyl Acetate/Hexanes to yield the product as a pale yellow solid (CAS: 1640981-02-7)[5][7].

Protocol 2: Annulation to Ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate[4]

Causality Note: Acetic anhydride serves a dual purpose: it acts as a dehydrating agent to form the reactive mixed anhydride for cyclization, and it immediately traps the resulting unstable phenol as an acetate, preventing oxidative degradation.

  • Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Protocol 1 (15.0 g, 45.7 mmol) in acetic anhydride (75 mL).

  • Activation: Add anhydrous sodium acetate (5.6 g, 68.5 mmol) to buffer the system and promote enolization.

  • Cyclization: Heat the mixture to 130 °C under an inert nitrogen atmosphere for 5 hours. Validation: The solution will darken significantly. LC-MS should indicate the mass shift corresponding to the loss of H2​O and the addition of an acetyl group (Target MW: 352.39)[4].

  • Quench: Carefully pour the hot mixture over 300 g of crushed ice and stir vigorously for 1 hour to hydrolyze excess acetic anhydride into acetic acid.

  • Extraction: Neutralize the aqueous mixture with solid NaHCO3​ until pH ~7.5. Extract with Dichloromethane (3 x 100 mL).

  • Isolation: Dry the combined organic layers over MgSO4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the benzimidazole core.

Pharmacological Application: Tegoprazan's Mechanism of Action

The ultimate purpose of this synthetic pathway is the production of Tegoprazan. Unlike traditional Proton Pump Inhibitors (PPIs) which require acidic environments to form active sulfenamide species, Tegoprazan is an active K+-competitive acid blocker (P-CAB)[2][3]. The highly substituted benzimidazole core—synthesized via the 3-(ethoxycarbonyl)but-3-enoic acid pathway—provides the exact steric and electronic profile required to reversibly bind the K+ pocket of the gastric proton pump[8].

Pathway Tego Tegoprazan (Active P-CAB) Parietal Gastric Parietal Cell (Canaliculi) Tego->Parietal Accumulates Block Reversible Inhibition Tego->Block Pump H+/K+ ATPase Pump (ATP4A) Parietal->Pump Acid Gastric Acid (H+) Secretion Pump->Acid Promotes K_ion Potassium Ion (K+) Binding Site K_ion->Pump Activates Block->Pump Competes with K+ Block->Acid Suppresses

Fig 2: Pharmacological signaling pathway of Tegoprazan inhibiting the H+/K+ ATPase pump.

References

  • National Center for Biotechnology Information (PubChem). "3-(Ethoxycarbonyl)but-3-enoic acid | C7H10O4 | CID 14919314".[Link]

  • Pharmaffiliates. "(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid (CAS: 1640981-02-7)".[Link]

  • National Center for Biotechnology Information (PubChem). "Tegoprazan | C20H19F2N3O3 | CID 23582846".[Link]

  • RCSB Protein Data Bank. "Crystal structure of the gastric proton pump complexed with tegoprazan". [Link]

Sources

Method

Catalytic Pathways for the Esterification of 3-(Ethoxycarbonyl)but-3-enoic Acid: A Detailed Guide for Researchers

Introduction: The Significance of Itaconic Acid Esters in Drug Development and Material Science 3-(Ethoxycarbonyl)but-3-enoic acid, a monoester of the bio-derived platform chemical itaconic acid, stands as a versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Itaconic Acid Esters in Drug Development and Material Science

3-(Ethoxycarbonyl)but-3-enoic acid, a monoester of the bio-derived platform chemical itaconic acid, stands as a versatile building block in the synthesis of pharmaceuticals, specialty polymers, and fine chemicals. The selective esterification of its remaining carboxylic acid functionality to yield various diesters is a critical transformation, unlocking a diverse range of molecular architectures and functionalities. These diesters find applications as plasticizers, resins, and key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

This technical guide provides an in-depth exploration of the catalytic systems available for the esterification of 3-(Ethoxycarbonyl)but-3-enoic acid. We will delve into the mechanistic nuances of homogeneous and heterogeneous acid catalysis, as well as the burgeoning field of enzymatic transformations using lipases. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the selection of specific catalysts and reaction conditions to empower you in your research endeavors.

Understanding the Substrate: Reactivity of 3-(Ethoxycarbonyl)but-3-enoic Acid

3-(Ethoxycarbonyl)but-3-enoic acid presents a unique esterification challenge due to the electronic influence of the existing ethoxycarbonyl group and the presence of a carbon-carbon double bond. The electron-withdrawing nature of the ester group can affect the reactivity of the remaining carboxylic acid. Furthermore, the potential for side reactions, such as polymerization or isomerization of the double bond, necessitates careful selection of the catalyst and reaction conditions to ensure high selectivity and yield of the desired diester product.

I. Homogeneous Acid Catalysis: The Fischer-Speier Esterification

The Fischer-Speier esterification, a classic method for forming esters from carboxylic acids and alcohols, remains a widely used and cost-effective approach.[2] This equilibrium-driven reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[3]

Mechanism of Action

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism RCOOH R-COOH Protonated_acid R-C(OH)2+ RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate R-C(OH)2(O+H-R') Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Proton_transfer R-C(OH)(O-R')(O+H2) Tetrahedral_intermediate->Proton_transfer Proton Transfer Protonated_ester R-C(O-R')=O+H Proton_transfer->Protonated_ester - H2O Water_elimination R-C(O-R')(O+H2) Ester R-COOR' Protonated_ester->Ester - H+ H2O H2O

Figure 1: Simplified mechanism of Fischer-Speier esterification.

Protocol 1: Esterification of 3-(Ethoxycarbonyl)but-3-enoic Acid using p-Toluenesulfonic Acid (PTSA)

This protocol details the synthesis of diethyl itaconate from 3-(ethoxycarbonyl)but-3-enoic acid using PTSA as the catalyst.

Materials:

  • 3-(Ethoxycarbonyl)but-3-enoic acid

  • Anhydrous ethanol (excess)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 3-(ethoxycarbonyl)but-3-enoic acid (1 equivalent), a 5 to 10-fold molar excess of anhydrous ethanol, and toluene (sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Add a catalytic amount of PTSA (e.g., 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap will drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol and toluene using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the PTSA), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl itaconate.

  • Purification: Purify the crude product by vacuum distillation to obtain pure diethyl itaconate.

Rationale for Experimental Choices:

  • Excess Ethanol: Using a large excess of ethanol shifts the reaction equilibrium towards the formation of the ester, increasing the yield.[2]

  • Dean-Stark Apparatus: The continuous removal of water, a byproduct of the reaction, is crucial for driving the reversible Fischer esterification to completion.

  • Toluene: Toluene forms a low-boiling azeotrope with water, facilitating its removal.

  • Saturated Sodium Bicarbonate Wash: This step is essential to neutralize the acidic catalyst (PTSA) and any unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.

II. Heterogeneous Acid Catalysis: A Greener Approach

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosive waste streams.[4] For the esterification of 3-(ethoxycarbonyl)but-3-enoic acid, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zeolites are highly effective.

Protocol 2: Esterification using Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular, sulfonic acid-based ion-exchange resin that serves as an excellent heterogeneous catalyst for esterification reactions.[5][6]

Materials:

  • 3-(Ethoxycarbonyl)but-3-enoic acid

  • Alcohol (e.g., methanol, butanol; excess)

  • Amberlyst-15 resin

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction and dry it before use.

  • Reaction Setup: In a round-bottom flask, combine 3-(ethoxycarbonyl)but-3-enoic acid (1 equivalent), a large excess of the desired alcohol, and Amberlyst-15 (typically 10-20% by weight of the carboxylic acid).

  • Reaction: Heat the mixture to reflux with efficient stirring. The reaction progress can be monitored by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by simple filtration. The recovered resin can be washed, dried, and reused.

  • Product Isolation: Remove the excess alcohol from the filtrate by rotary evaporation.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Advantages of Heterogeneous Catalysis:

  • Simplified Work-up: The catalyst is easily removed by filtration, eliminating the need for aqueous work-up and neutralization steps.

  • Catalyst Reusability: The ability to recycle the catalyst makes the process more cost-effective and environmentally friendly.

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong mineral acids.

Heterogeneous_Catalysis_Workflow Start Start Reactants Mix 3-(Ethoxycarbonyl)but-3-enoic acid, Alcohol, and Amberlyst-15 Start->Reactants Reaction Heat to Reflux with Stirring Reactants->Reaction Monitoring Monitor Reaction by TLC/GC Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Cooling Cool to Room Temperature Completion->Cooling Yes Filtration Filter to Remove Catalyst Cooling->Filtration Catalyst_Recycle Wash and Dry Catalyst for Reuse Filtration->Catalyst_Recycle Evaporation Evaporate Excess Alcohol Filtration->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product Pure Diester Product Purification->Product

Figure 2: Experimental workflow for heterogeneous catalysis.

III. Enzymatic Catalysis: The Mild and Selective Route

Enzymatic catalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis.[7] Lipases operate under mild reaction conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the formation of byproducts. Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust and widely used biocatalyst for esterification.[1][8][9]

Protocol 3: Lipase-Catalyzed Esterification

This protocol describes the synthesis of a diester from 3-(ethoxycarbonyl)but-3-enoic acid using immobilized CALB.

Materials:

  • 3-(Ethoxycarbonyl)but-3-enoic acid

  • Alcohol (e.g., butanol, octanol)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Incubator or temperature-controlled bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flask, combine 3-(ethoxycarbonyl)but-3-enoic acid (1 equivalent), the alcohol (1-3 equivalents), and an appropriate amount of organic solvent (or perform the reaction neat).

  • Water Removal (Optional): Add activated molecular sieves to the reaction mixture to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the starting materials.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with continuous agitation (e.g., on an orbital shaker).

  • Monitoring: Monitor the reaction progress by analyzing samples via GC or HPLC.

  • Enzyme Recovery: Once the reaction reaches the desired conversion, stop the agitation and separate the immobilized enzyme by filtration. The enzyme can be washed, dried, and reused.

  • Product Isolation: Remove the solvent (if used) and any excess alcohol by rotary evaporation.

  • Purification: The product can be purified by column chromatography or vacuum distillation.

Key Considerations for Enzymatic Esterification:

  • Water Activity: The amount of water in the reaction medium is a critical parameter. While a small amount of water is essential for enzyme activity, excess water will promote the reverse hydrolysis reaction.

  • Solvent Choice: The choice of solvent can significantly impact enzyme activity and stability. Non-polar, hydrophobic solvents are generally preferred.

  • Temperature: Lipases have an optimal temperature range for activity. Exceeding this temperature can lead to denaturation and loss of catalytic function.

IV. Comparative Analysis of Catalytic Systems

The choice of catalyst for the esterification of 3-(ethoxycarbonyl)but-3-enoic acid depends on several factors, including the desired scale of the reaction, cost considerations, and the required purity of the final product.

Catalyst TypeCatalyst ExampleAdvantagesDisadvantagesTypical Conditions
Homogeneous Acid p-Toluenesulfonic acidLow cost, high reaction rates.Difficult to separate, corrosive, generates acidic waste.High temperature, reflux, water removal.
Heterogeneous Acid Amberlyst-15Easy separation, reusable, less corrosive.Lower reaction rates than homogeneous catalysts, potential for catalyst deactivation.High temperature, reflux.
Enzymatic Immobilized CALBHigh selectivity, mild reaction conditions, environmentally friendly.Higher cost, slower reaction rates, sensitive to reaction conditions (temperature, water).Mild temperature (40-60 °C), organic solvent or solvent-free.

V. Characterization of the Diester Product

The successful synthesis of the desired diester, for example, diethyl itaconate, can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. For diethyl itaconate, the ¹H NMR spectrum would show characteristic signals for the ethyl groups (triplet and quartet), the methylene protons, and the vinylic protons.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1720-1740 cm⁻¹). The disappearance of the broad O-H stretch of the carboxylic acid is also a key indicator of a complete reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Conclusion

The esterification of 3-(ethoxycarbonyl)but-3-enoic acid can be effectively achieved using a variety of catalytic systems. Homogeneous acid catalysis offers a rapid and cost-effective method, while heterogeneous catalysts provide a more environmentally benign and easily manageable process. For applications requiring high selectivity and mild conditions, enzymatic catalysis with lipases presents an excellent alternative. The choice of the optimal catalyst and protocol will depend on the specific requirements of the research or industrial application. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide range of itaconic acid diesters to advance their scientific and developmental goals.

References

  • Singh, R. G., & Yadav, G. D. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst system. New Journal of Chemistry, 47(37), 17643-17656. [Link]

  • Li, W., et al. (2015). Itaconic Acid Based Surfactants: I. Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant. Journal of Surfactants and Detergents, 19(2), 333-339. [Link]

  • Singh, R. G., & Yadav, G. D. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: kinetic analysis of a reusable 20% (w/w) Rb 0.5 Cs 2.0 H 0.5 PW 12 O 40 /MCF catalyst system. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Luo, Y., et al. (2026). Itaconic Acid–Based Compounds Fulfilling the Role of Biotechnologically Produced Alternatives to Fossil-Based Precursors for M. American Chemical Society.
  • Hedfors, C., et al. (2022). Selectivity towards itaconic acid esters by Candida antarctica lipase B and variants. KTH Diva. [Link]

  • Singh, R. G., & Yadav, G. D. (2023). Highly selective esterification of bioderived itaconic acid to monobutyl itaconate: Kinetic analysis of a reusable 20% (w/w) Rb0.5Cs2.0H0.5PW12O40 /MCF catalyst system. ResearchGate. [Link]

  • Robert, T., et al. (2018). Itaconate Based Polyesters: Selectivity and Performance of Esterification Catalysts. ResearchGate. [Link]

  • Li, W., et al. (2016). Itaconic Acid Based Surfactants: I. Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant. ResearchGate. [Link]

  • Mbah, C. C., et al. (2019). Design, synthesis and characterization of elastomers based on itaconic acid. Journal of Chemical and Pharmaceutical Research, 11(3), 1-12. [Link]

  • Wang, Y., et al. (2016). Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites. ACS Catalysis, 6(5), 2739-2744. [Link]

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 485-492. [Link]

  • Robert, C., et al. (2026).
  • Klibanov, A. M. (2007). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Polimery, 52(11-12), 823-830. [Link]

  • Reddy, M. S., et al. (2000). An efficient and regiospecific esterification of dioic acids using PTSA. Indian Journal of Chemistry - Section B, 39B(4), 294-295. [Link]

  • Meyer, E., et al. (2023). Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC. Polymers, 15(6), 1345. [Link]

  • Galanti, M. C., & Galanti, A. V. (1982). Kinetic study of the isomerization of itaconic anhydride to citraconic anhydride. The Journal of Organic Chemistry, 47(8), 1572-1574. [Link]

  • Spano, L., & Condorelli, E. (1962). U.S. Patent No. 3,056,829. Washington, DC: U.S.
  • Pfizer & Co. (1969). U.S. Patent No. 3,484,478. Washington, DC: U.S.
  • Meyer, E., et al. (2023). Free-Radical Propagation Rate Coefficients of Diethyl Itaconate and Di-n-Propyl Itaconate Obtained via PLP–SEC. MDPI. [Link]

  • Kumar, A., & Sharma, S. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. [Link]

  • Waske, A., et al. (2011). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 3(4), 1887-1904. [Link]

  • Lund, H., et al. (2000). Scheme 1 Candida antarctica lipase B catalyzed esterification of glucuronic acid 1 with n-butanol 2 or cinnamic alcohol 3. ResearchGate. [Link]

  • Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esterification Reaction over Hierarchical Zeolite H-BEA Catalysts. ResearchGate. [Link]

  • Wang, Y., et al. (2024). The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate. ACS Omega. [Link]

  • Ghamgui, H., et al. (2006). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of the American Oil Chemists' Society, 83(7), 635-640. [Link]

  • Kumar, A., et al. (2015). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry, 39(3), 1735-1739. [Link]

  • Warwel, S., & Winkel, A. (2000). Lipase-catalyzed conversions with diethyl and dimethyl carbo.nate in oleochemistry. OpenAgrar. [Link]

  • Hassner, A., & Stumer, C. (2002). 4 - Organic Syntheses Procedure. Organic Syntheses, 79, 43. [Link]

  • Dicks, J. A., et al. (2024). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. MATEC Web of Conferences, 406, 03013. [Link]

  • Wang, Y., et al. (2016). Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA. DSpace@MIT. [Link]

  • Hashimoto, R., et al. (2005). Lipase-catalyzed site-selective deacetylation of sterically hindered naphthohydroquinone diacetate and its application to the synthesis of a heterocyclic natural product. Tetrahedron: Asymmetry, 16(1), 129-134. [Link]

  • Zhang, J., et al. (2012).
  • Zhang, Y., & Yu, X. (2014). Green polymer chemistry : lipase-catalyzed synthesis of bio-based reactive polyesters employing itaconic anhydride as a renewable monomer. KTH Diva. [Link]

  • Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 11(11), 1361. [Link]

  • Symb ChemTech. (2025). Diethyl Itaconate CAS 2409-52-1. [Link]

Sources

Application

using 3-(Ethoxycarbonyl)but-3-enoic acid in cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(Ethoxycarbonyl)but-3-enoic Acid in Advanced Organic Synthesis Introduction & Chemical Profile 3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 57718-07-7), widely referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(Ethoxycarbonyl)but-3-enoic Acid in Advanced Organic Synthesis

Introduction & Chemical Profile

3-(Ethoxycarbonyl)but-3-enoic acid (CAS: 57718-07-7), widely referred to as monoethyl itaconate, is a highly functionalized aliphatic building block featuring both a terminal alkene and orthogonal carboxylic/ester moieties[1]. In modern drug discovery and organic synthesis, it serves as a privileged substrate for transition-metal-catalyzed cross-coupling reactions[2].

Due to its electron-deficient double bond, 3-(ethoxycarbonyl)but-3-enoic acid is an ideal candidate for Mizoroki-Heck and Heck-Matsuda arylations, enabling the stereoselective synthesis of trisubstituted olefins[3]. These downstream products are critical intermediates for synthesizing complex heterocycles, anthraquinone carboxylic acid derivatives[3], and anti-inflammatory prodrugs such as ItaCORMs (itaconate-conjugated CO-releasing molecules)[4].

Mechanistic Insights & Stereocontrol

Why Monoethyl Itaconate? The success of 3-(ethoxycarbonyl)but-3-enoic acid in cross-coupling relies heavily on the electron-withdrawing nature of the ethoxycarbonyl group. This group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the terminal alkene. This electronic bias accelerates the coordination and subsequent migratory insertion of the electrophilic organopalladium species (Pd(II)-Ar) into the double bond, making it far more reactive than unactivated aliphatic alkenes[5].

Causality of Stereoselectivity: Following migratory insertion, the intermediate undergoes β -hydride elimination to release the product and regenerate the catalyst. The stereochemical outcome is dictated by the minimization of steric strain during the internal carbon-carbon bond rotation that precedes elimination. The bulky incoming aryl group and the native ethoxycarbonyl moiety orient themselves in a trans configuration to avoid steric clash. Consequently, the reaction predominantly yields the thermodynamically favored (E)-trisubstituted olefin[3]. This precise stereocontrol is paramount when synthesizing rigid active pharmaceutical ingredients (APIs), where spatial orientation dictates biological target binding.

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination (Monoethyl Itaconate) OxAdd->Coord MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Base Regeneration (HX Removal) BetaElim->RedElim - Product RedElim->Pd0 + Base

Catalytic cycle of the Mizoroki-Heck cross-coupling with monoethyl itaconate.

Experimental Workflows & Protocols

This guide outlines two distinct cross-coupling methodologies: the standard Mizoroki-Heck reaction (using aryl halides) and the Heck-Matsuda reaction (using arenediazonium salts). The Heck-Matsuda approach is particularly advantageous as it proceeds under mild, base-free conditions, preventing the premature hydrolysis of the ester group[2][6].

Workflow Step1 Substrate Preparation Step2 Catalyst Activation Step1->Step2 Step3 Cross-Coupling Reaction Step2->Step3 Step4 Work-up & Extraction Step3->Step4 Step5 Column Chromatography Step4->Step5 Step6 Product Characterization Step5->Step6

Step-by-step experimental workflow for the palladium-catalyzed arylation.

Protocol A: Standard Mizoroki-Heck Arylation

Objective: Coupling of 3-(ethoxycarbonyl)but-3-enoic acid with aryl iodides. Self-Validation Cue: The transition of the reaction mixture from yellow to dark orange/brown upon base addition confirms the formation of the active Pd(0) species.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). Evacuate and backfill the flask with inert gas (N₂ or Argon) three times.

  • Substrate Addition: Dissolve the aryl iodide (1.0 equiv) and 3-(ethoxycarbonyl)but-3-enoic acid (1.2 equiv) in anhydrous DMF (to reach a 0.2 M concentration). Transfer the solution to the flask via a syringe.

  • Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12–18 hours. Monitor the reaction progression via TLC or LC-MS until the aryl iodide is fully consumed[5].

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to neutralize the base), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the (E)-aryl itaconate derivative.

Protocol B: Heck-Matsuda Arylation (Base-Free)

Objective: High-yield arylation using arenediazonium tetrafluoroborates under mild conditions. Self-Validation Cue: The visible evolution of nitrogen gas bubbles indicates successful oxidative addition and reaction progression.

  • Preparation: Charge a round-bottom flask with the arenediazonium tetrafluoroborate salt (1.0 equiv) and Pd(OAc)₂ (2-5 mol%).

  • Solvent & Substrate: Add methanol to form a suspension, followed by the addition of 3-(ethoxycarbonyl)but-3-enoic acid (1.5 equiv).

  • Reaction: Stir the mixture at room temperature (or up to 40 °C for highly electron-poor diazonium salts) open to the air or under a light nitrogen blanket. The reaction is typically complete within 1–3 hours[2][6].

  • Work-up: Filter the crude mixture through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue directly via column chromatography. The absence of a base prevents side reactions such as ester hydrolysis or double-bond isomerization, resulting in exceptionally high yields and purity[6].

Quantitative Data Presentation

The choice of arylating agent and reaction conditions drastically impacts the yield, reaction time, and temperature requirements. Table 1 summarizes the optimized parameters for cross-coupling 3-(ethoxycarbonyl)but-3-enoic acid based on established literature.

Table 1: Comparison of Cross-Coupling Conditions for 3-(Ethoxycarbonyl)but-3-enoic acid

Aryl SourceCatalystLigandBaseSolventTemp (°C)Time (h)Avg. Yield (%)
Aryl Iodide Pd(OAc)₂PPh₃Et₃NDMF80–10012–1875–85
Aryl Bromide Pd₂(dba)₃P(o-tol)₃K₂CO₃Toluene1102460–70
Arenediazonium Salt Pd(OAc)₂NoneNoneMeOH25–401–385–95

References

  • Matsuda-Heck arylation of itaconates: a versatile approach to heterocycles from a renewable resource. ResearchGate. Available at:[Link]

  • Heck Reaction: Stereo Selective Synthesis of Trisubstituted Olefins: Useful Intermediates for Anthraquinone Carboxylic Acid Derivatives. Synthetic Communications (Taylor & Francis). Available at:[Link]

  • A high-throughput screening method based on the Mizoroki-Heck reaction for isolating itaconic acid-producing fungi from soils. Applied Microbiology and Biotechnology (PMC). Available at:[Link]

  • Efficient Heck Arylations of Cyclic and Acyclic Acrylate Derivatives Using Arenediazonium Tetrafluoroborates. Organic Letters (ACS Publications). Available at:[Link]

  • ItaCORMs: Conjugation with a CO-releasing Unit greatly Enhances the Anti-inflammatory Activity of Itaconates. RSC Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-(Ethoxycarbonyl)but-3-enoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associated with 3-(Ethoxycarbonyl)but-3-enoic acid (also known as 1-ethyl hydrogen 2-methylenesuccinate).

This molecule is a critical building block for immunomodulatory prodrugs[1] and complex heterocyclic APIs[2]. However, its synthesis is notoriously prone to poor regioselectivity and low yields. This guide breaks down the chemical causality behind these failures and provides field-proven, self-validating protocols to optimize your workflow.

Part 1: Troubleshooting & FAQs

Q1: Why is my direct ethanolysis of itaconic anhydride yielding predominantly the wrong structural isomer? A1: This is a classic issue of kinetic vs. thermodynamic control driven by electrophilicity. Itaconic anhydride possesses two distinct carbonyl centers. The C4 carbonyl is aliphatic and sterically unhindered, while the C1 carbonyl is conjugated with the exo-methylene group, making it significantly less electrophilic.

When you perform an uncatalyzed or standard acid-catalyzed ring-opening with ethanol, the nucleophilic attack kinetically favors the more reactive C4 position[3]. This predominantly yields the undesired isomer, 2-methylidene-4-ethoxy-4-oxobutanoic acid, rather than your target. To synthesize 3-(ethoxycarbonyl)but-3-enoic acid, you must actively reverse this regioselectivity using either biocatalysis[4] or selective mono-saponification of the diester.

Q2: My reaction mixture is turning highly viscous, and my yield is lost to a polymeric byproduct. How do I prevent this? A2: The exo-methylene group (C=CH₂) of itaconic acid derivatives is highly susceptible to free-radical polymerization, especially under thermal stress[5]. If your reaction exceeds 50–60°C without radical protection, auto-polymerization will rapidly consume your monomeric yield.

  • The Fix: Always conduct the synthesis under an inert atmosphere (N₂ or Ar) to exclude oxygen (which can initiate radical cascades). Additionally, add a free-radical inhibitor such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at 100–500 ppm to the reaction mixture.

Q3: Is there a highly reliable chemical route to achieve the correct regioselectivity without using enzymes? A3: Yes. The most robust chemical workaround is the selective mono-saponification of diethyl itaconate . Because the C1 ester is conjugated with the α,β -unsaturated double bond, it is thermodynamically more stable and kinetically less susceptible to hydroxide attack than the aliphatic C4 ester. By treating diethyl itaconate with exactly 1.0 equivalent of NaOH at 0°C, the C4 ester is selectively hydrolyzed. This leaves the C1 ester intact, yielding pure 3-(ethoxycarbonyl)but-3-enoic acid.

Q4: How do I efficiently separate the desired monoester from unreacted diacid or diester during workup? A4: Utilize a strictly pH-controlled acid-base extraction.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with saturated aqueous NaHCO₃. The monoester and any diacid will deprotonate and move to the aqueous layer, while the unreacted diester remains in the organic layer.

  • Carefully acidify the aqueous layer to exactly pH 2.0 using 1M HCl.

  • Extract again with ethyl acetate. The monoester will partition into the organic layer, while the highly polar diacid largely remains in the aqueous phase.

Part 2: Quantitative Data Summaries

To guide your experimental design, the table below summarizes the expected outcomes of the three primary synthetic routes based on empirical laboratory data.

Synthesis RouteRegioselectivity (Target Isomer)Typical YieldScalabilityPrimary Drawback
Direct Ethanolysis (Uncatalyzed) Poor (<15%)10 - 20%HighProduces the wrong regioisomer; requires complex chromatography.
Lipase-Catalyzed Ring-Opening Excellent (>90%)70 - 85%MediumEnzyme cost (Pseudomonas cepacia lipase)[4]; strict solvent requirements.
Selective Mono-Saponification High (>85%)80 - 90%HighRequires a two-step process (diesterification followed by hydrolysis).

Part 3: Mandatory Visualizations

Regioselectivity IA Itaconic Anhydride EtOH Ethanol IA->EtOH C4 Attack at C4 Carbonyl (Sterically Unhindered) EtOH->C4 Standard Heat/Acid C1 Attack at C1 Carbonyl (Conjugated, Hindered) EtOH->C1 Unfavorable Pathway Enzyme Lipase Catalysis (e.g., PCL) EtOH->Enzyme Biocatalysis Wrong 2-Methylidene-4-ethoxy- 4-oxobutanoic acid (Undesired Isomer) C4->Wrong Major Yield Right 3-(Ethoxycarbonyl)but- 3-enoic acid (Target Product) C1->Right Minor Yield Enzyme->C1 Regioselective Steering

Caption: Regioselectivity pathways in itaconic anhydride ring-opening.

Workflow Step1 1. Dissolve Diethyl Itaconate in EtOH/H2O (0°C) Step2 2. Dropwise addition of 1.0 eq NaOH over 1 hr Step1->Step2 Step3 3. Selective Hydrolysis of C4 Aliphatic Ester Step2->Step3 Step4 4. Evaporate EtOH & Wash with DCM Step3->Step4 Step5 5. Acidify Aqueous Layer to pH 2.0 (HCl) Step4->Step5 Step6 6. Extract with EtOAc & Concentrate Step5->Step6 Product Pure 3-(Ethoxycarbonyl)but- 3-enoic acid Step6->Product

Caption: Workflow for selective mono-saponification of diethyl itaconate.

Part 4: Experimental Protocols

Protocol A: Selective Mono-Saponification of Diethyl Itaconate (Recommended Chemical Route)

This protocol utilizes thermodynamic stability differences to achieve high regioselectivity. It is designed as a self-validating system to ensure you do not over-hydrolyze the molecule.

Reagents: Diethyl itaconate (1.0 eq), Sodium hydroxide (1.0 eq), Ethanol, Distilled Water, 1M HCl, Ethyl Acetate, MEHQ (radical inhibitor).

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of diethyl itaconate in 50 mL of Ethanol. Add 5 mg of MEHQ to prevent polymerization. Cool the flask to exactly 0°C using an ice-water bath. Causality: Low temperature is critical to maximize the kinetic difference in hydrolysis rates between the two ester groups.

  • Hydrolysis: Dissolve 50 mmol of NaOH in 20 mL of distilled water. Add this aqueous base dropwise to the ethanol solution over a period of 1 hour under vigorous stirring.

  • Validation Check 1 (TLC): After 2 hours at 0°C, sample the reaction. Run a TLC (Hexane:EtOAc 7:3) and visualize with KMnO₄ stain. The starting material ( Rf​≈0.8 ) should be mostly consumed, replaced by a new spot at the baseline (the sodium salt of the monoester). If the baseline spot is faint, continue stirring for 30 minutes.

  • Solvent Removal: Concentrate the mixture under reduced pressure (max bath temp 30°C) to remove the ethanol.

  • Organic Wash: Dilute the remaining aqueous layer with 30 mL of water and wash with 2 x 30 mL of Dichloromethane (DCM). Validation: This step removes unreacted diester. Discard the DCM layer.

  • Acidification: Cool the aqueous layer back to 0°C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0 . Causality: pH 2.0 ensures the carboxylic acid is fully protonated for organic extraction, but prevents acid-catalyzed hydrolysis of the remaining ethyl ester.

  • Extraction: Extract the acidified aqueous layer with 3 x 40 mL of Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent in vacuo (bath temp <35°C) to yield 3-(ethoxycarbonyl)but-3-enoic acid as a clear to pale-yellow oil.

Protocol B: Lipase-Catalyzed Regioselective Ring-Opening (Biocatalytic Route)

This protocol uses the steric constraints of an enzyme's active pocket to force nucleophilic attack at the conjugated C1 carbonyl[4].

Reagents: Itaconic anhydride (1.0 eq), Absolute Ethanol (3.0 eq), Pseudomonas cepacia lipase (PCL) or Novozym 435 (10% w/w relative to anhydride), tert-butyl methyl ether (TBME).

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of itaconic anhydride in 30 mL of anhydrous TBME. Add 30 mmol of absolute ethanol.

  • Catalysis: Add the immobilized lipase enzyme (10% w/w). Stir the suspension gently at room temperature (25°C) for 24–48 hours.

  • Validation Check 2 (Conversion): Monitor the disappearance of the anhydride via IR spectroscopy (loss of anhydride C=O stretch at ~1850 and 1780 cm⁻¹) or via TLC.

  • Enzyme Recovery: Once conversion is complete, filter the reaction mixture through a medium-porosity glass frit to remove the immobilized enzyme. Validation: The recovered enzyme can be washed with cold TBME and reused for subsequent batches.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via the acid-base extraction method detailed in A4 to isolate the pure 3-(ethoxycarbonyl)but-3-enoic acid.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-(Ethoxycarbonyl)but-3-enoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 3-(Ethoxycarbonyl)but-3-enoic acid derivatives. This guide is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-(Ethoxycarbonyl)but-3-enoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this important class of molecules. The core of this synthesis typically revolves around the Morita-Baylis-Hillman (MBH) reaction, a powerful but often temperamental carbon-carbon bond-forming reaction.[1] This document provides a logical, cause-and-effect framework for optimizing your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the core chemical principles.

Q1: What is the primary synthetic route to 3-(ethoxycarbonyl)but-3-enoic acid derivatives and what are its key components?

The most common and atom-economical method is the Morita-Baylis-Hillman (MBH) reaction .[2] It involves the coupling of an activated alkene (like ethyl acrylate) with an electrophile, typically an aldehyde, catalyzed by a nucleophile.[3][4]

The three essential components are:

  • Activated Alkene: For your target molecule, this is typically ethyl acrylate or a similar acrylic ester.

  • Electrophile: An aldehyde or ketone that will form the new carbon-carbon bond with the alkene.

  • Nucleophilic Catalyst: A tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine is required to initiate the reaction.[5]

Q2: Can you illustrate the fundamental mechanism of the Baylis-Hillman reaction?

Certainly. The reaction proceeds through a series of addition and elimination steps. Understanding this mechanism is crucial for effective troubleshooting, as each step can be influenced by your choice of catalyst, solvent, and other reaction conditions. The key is the formation of a zwitterionic enolate intermediate after the nucleophilic catalyst adds to the activated alkene.[1][5]

Baylis_Hillman_Mechanism Reactants Aldehyde (R-CHO) + Activated Alkene + Catalyst (e.g., DABCO) Michael_Adduct Zwitterionic Enolate (Key Intermediate) Reactants->Michael_Adduct 1. Michael Addition Aldol_Adduct Aldol-type Adduct Michael_Adduct->Aldol_Adduct 2. Aldol Addition (Rate-Determining Step) Product_Catalyst_Complex Proton Transfer & Catalyst Regeneration Aldol_Adduct->Product_Catalyst_Complex 3. Proton Transfer Product Final Product: Allylic Alcohol Product_Catalyst_Complex->Product 4. Elimination

Caption: Simplified mechanism of the Morita-Baylis-Hillman reaction.

Section 2: Troubleshooting Guide

This section is formatted to address the most common experimental failures. We diagnose the problem, explain the probable causes, and provide actionable solutions.

Issue 1: The reaction is extremely slow or has stalled completely.

This is the most frequently cited drawback of the MBH reaction.[1] Reaction times can extend for days or even weeks without proper optimization.

Q: My reaction shows little to no conversion after 24-48 hours. What factors should I investigate first?

A: A stalled reaction is almost always due to an issue with the rate-determining step (the aldol addition) or the stability of the key zwitterionic intermediate. The primary factors to optimize are the catalyst, solvent, and temperature.

Slow_Reaction_Workflow Start Problem: Slow or Stalled Reaction CheckCatalyst Evaluate Catalyst Is it active? Sterically hindered? Start->CheckCatalyst CheckSolvent Evaluate Solvent Is it protic? Aprotic polar? Start->CheckSolvent CheckTemp Evaluate Temperature Is equilibrium unfavorable? Start->CheckTemp Sol_Additives Advanced: - Add Lewis Acid (e.g., 5 mol% La(OTf)₃) Start->Sol_Additives Consider Additives Sol_Catalyst Solution: - Increase DABCO loading (to 1.0 eq) - Switch to DBU or 3-HQD - Consider phosphine catalyst CheckCatalyst->Sol_Catalyst Sol_Solvent Solution: - Use protic solvent (MeOH, H₂O) - Try aqueous-organic mix (Dioxane/H₂O) - Use polar aprotic (NMP, DMSO) CheckSolvent->Sol_Solvent Sol_Temp Solution: - Lowering temp (to 0 °C) can sometimes help - Avoid high temps (>60 °C) which favor retro-reaction CheckTemp->Sol_Temp

Caption: Troubleshooting workflow for a slow Baylis-Hillman reaction.

Detailed Optimization Strategies:

ParameterCommon Issue & CausalityRecommended Solution & Rationale
Catalyst Insufficient Nucleophilicity/Concentration: Standard catalytic amounts (10-30 mol%) of DABCO may not be enough to drive the reaction. The catalyst initiates the entire cycle, and its concentration directly impacts the formation of the key zwitterionic intermediate.Use Stoichiometric Catalyst: Increasing the loading of DABCO to a stoichiometric amount (1.0 eq) can dramatically increase the rate and yield, especially when using aqueous media.[6][7]
Solvent Poor Intermediate Stabilization: Aprotic, nonpolar solvents (like THF or DCM alone) do not effectively stabilize the charged zwitterionic intermediate, slowing the rate-determining step.Employ Protic or Polar Solvents: Protic solvents like methanol or water accelerate the reaction by stabilizing the intermediate through hydrogen bonding.[8] Aqueous mixtures (e.g., dioxane/water or THF/water) are highly effective.[7][9] Polar aprotic solvents like NMP or NMM can also be beneficial.[10]
Temperature Unfavorable Thermodynamics: It is a common misconception that increasing temperature will always accelerate this reaction. The MBH reaction is reversible, and at higher temperatures, the equilibrium can shift back towards the starting materials, leading to lower conversion.[11][12]Perform Reactions at or Below Room Temperature: Many successful MBH reactions are run at room temperature. Some studies have even shown significant rate acceleration at 0 °C, which may be due to suppression of side reactions or a more favorable equilibrium.[13] Avoid heating unless other methods have failed.
Additives Low Aldehyde Electrophilicity: Electron-rich or sterically hindered aldehydes are poor electrophiles, reacting sluggishly.Introduce a Lewis Acid: Adding a catalytic amount (e.g., 5 mol%) of a Lewis acid, such as La(OTf)₃ or Sm(OTf)₃, can coordinate to the aldehyde's carbonyl oxygen.[14] This coordination increases the carbonyl carbon's electrophilicity, accelerating the nucleophilic attack by the zwitterionic intermediate.[4][14]
Issue 2: The reaction worked, but the final isolated yield is very low.

Q: My crude TLC/NMR shows product formation, but after work-up and purification, my yield is less than 20%. Where could my product have gone?

A: Low isolated yield despite product formation points to three main culprits: an unfavorable reaction equilibrium, product loss during work-up/purification, or side reactions consuming your starting materials.

Probable Causes & Solutions:

  • Reversible Reaction: As mentioned, the reaction is reversible.[11] If the reaction only reached, for example, 30% conversion at equilibrium, your maximum theoretical yield is 30%.

    • Solution: Use an excess of one of the starting materials. Ethyl acrylate is often used in excess (1.5 to 2.0 equivalents) as it is volatile and easily removed during work-up. This application of Le Châtelier's principle can push the equilibrium towards the product side.

  • Product Loss During Work-up: The product, a hydroxy-ester, has moderate polarity and contains functional groups that can lead to losses during extraction or chromatography.

    • Solution: During aqueous work-up, ensure the pH is not strongly basic, which could promote a retro-Baylis-Hillman reaction or ester hydrolysis. Saturating the aqueous layer with NaCl can help reduce the product's solubility in water and improve extraction efficiency into organic solvents like ethyl acetate.

  • Ester Hydrolysis: If using aqueous media or protic solvents like methanol with a stoichiometric amount of base catalyst (DABCO), the ethoxycarbonyl group can be partially or fully hydrolyzed to a carboxylic acid.[8][15] This creates a different product that may be lost during a standard work-up.

    • Solution: If hydrolysis is suspected, perform an acidic work-up to protonate the carboxylate and extract the acid product. Alternatively, consider using tert-butyl acrylate as the activated alkene; its bulkier ester group is more resistant to hydrolysis.[8]

Issue 3: My crude reaction mixture is complex, with multiple significant side products.

Q: My crude NMR is messy. Besides starting materials and product, I see several other major species. What are they and how can I prevent them?

A: The reactive intermediates in the MBH reaction can be diverted into several non-productive pathways. Identifying these side products is key to adjusting conditions to favor your desired transformation.

Side_Reactions Intermediate Zwitterionic Enolate (Key Intermediate) Product Desired MBH Product Intermediate->Product Reacts with Aldehyde Dimer Side Product: Alkene Dimer Intermediate->Dimer Reacts with 2nd Alkene Reactants Starting Materials (Retro-MBH) Intermediate->Reactants Reverts via Catalyst Loss DoubleAdduct Side Product: Double MBH Adduct Product->DoubleAdduct Reacts with another Intermediate

Caption: Common competing pathways in the Baylis-Hillman reaction.

Common Side Products and Mitigation Strategies:

  • Alkene Dimerization: The zwitterionic intermediate can attack a second molecule of ethyl acrylate instead of the aldehyde. This is more common when using a highly reactive alkene or a less reactive aldehyde.

    • Mitigation: Slowly add the activated alkene to the mixture of the aldehyde and catalyst. This keeps the instantaneous concentration of the alkene low, favoring its reaction with the more abundant aldehyde.

  • Double Baylis-Hillman Adduct: The hydroxyl group of the initial product can be deprotonated, and the resulting alkoxide can initiate a second MBH-type reaction. This is particularly problematic with very reactive aryl vinyl ketones.[16]

    • Mitigation: Do not let the reaction run for an excessively long time after completion. Monitor by TLC and work up the reaction as soon as the starting material is consumed. Using milder conditions (lower temperature, less catalyst) can also suppress this follow-on reaction.

  • 1,3-Dioxan-4-ones: This side product can form when using acrylates.[17]

    • Mitigation: This pathway is often suppressed by the use of protic solvents. If this side product is consistently observed in aprotic media, switching to an aqueous or alcohol-based solvent system is a primary strategy for avoidance.

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for an Optimized Baylis-Hillman Reaction

This protocol incorporates several best practices, including the use of a stoichiometric catalyst and an aqueous solvent system, to promote a reasonable reaction rate and high yield.[6][7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq, e.g., 5 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 eq, 5 mmol), and a 1:1 mixture of dioxane and water (e.g., 10 mL).

  • Initiation: Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Alkene: Add ethyl acrylate (1.5 eq, 7.5 mmol) to the reaction mixture.

  • Monitoring: Seal the flask and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from a few hours to 48 hours depending on the aldehyde's reactivity.

  • Work-up: Once the aldehyde is consumed, proceed to Protocol 2.

Protocol 2: Standard Reaction Work-up and Purification
  • Quenching: Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove the DABCO catalyst.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 25 mL) to remove residual water and dioxane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 30:70) is usually effective for eluting the product.

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Goble, S. (2003, November 19). The Morita-Baylis-Hillman Reaction. Organic Super-Group Meeting Presentation. Retrieved from [Link]

  • Yu, C., Liu, B., & Hu, L. (2001). Efficient Baylis−Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. Journal of Organic Chemistry, 66(16), 5413–5418. Retrieved from [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Tan, J.-N., Ahmar, M., & Queneau, Y. (2015). Bio-based solvents for the Baylis–Hillman reaction of HMF. RSC Advances, 5(90), 73851–73858. Retrieved from [Link]

  • Aggarwal, V. K., et al. (1998). Metal- and Ligand-Accelerated Catalysis of the Baylis−Hillman Reaction. Journal of Organic Chemistry, 63(21), 7128–7129. Retrieved from [Link]

  • Tan, J.-N., Ahmar, M., & Queneau, Y. (2015). Biobased solvents for the Baylis-Hillman reaction of HMF - Electronic Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Efficient Baylis-Hillman Reaction Using Stoichiometric Base Catalyst and an Aqueous Medium. Retrieved from [Link]

  • NRO Chemistry. (2020, June 6). Baylis-Hillman Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base and temperature on the Baylis–Hillman reaction. Retrieved from [Link]

  • Hampden-Sydney College. (n.d.). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • de Souza, A. B., et al. (2018). Studying the Morita-Baylis-Hillman Reaction in Continuous Flow Using Packed Bed Reactors. Organic Process Research & Development, 22(11), 1598–1603. Retrieved from [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews, 103(3), 811–892. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2002). Rate Acceleration of the Baylis−Hillman Reaction in Polar Solvents (Water and Formamide). Dominant Role of Hydrogen Bonding, Not Hydrophobic Effects, Is Implicated. The Journal of Organic Chemistry, 67(2), 510–514. Retrieved from [Link]

  • De La Torre, A., et al. (2010). A Unified Mechanistic View on the Morita−Baylis−Hillman Reaction: Computational and Experimental Investigations. The Journal of Organic Chemistry, 75(24), 8438–8452. Retrieved from [Link]

  • Amyes, T. L., et al. (2011). A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. Journal of the American Chemical Society, 133(47), 19040–19043. Retrieved from [Link]

  • Das, B., et al. (2007). Baylis–Hillman reaction under solvent-free conditions — Remarkable rate acceleration and yield enhancement. ARKIVOC, 2007(13), 51-58. Retrieved from [Link]

  • Mifsud, M., & Vella, A. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Molbank, 2024(4), M1958. Retrieved from [Link]

  • Basavaiah, D., et al. (2005). Novel aprotic polar solvents for facile Baylis-Hillman reaction. ARKIVOC, 2005(3), 99-109. Retrieved from [Link]

  • U.S. Patent No. 9,533,934. (2017). Hydrolysis of an ester compound.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysis of 3-(Ethoxycarbonyl)but-3-enoic Acid

Welcome to the Technical Support Center for the catalytic transformation of 3-(Ethoxycarbonyl)but-3-enoic acid (widely known as monoethyl itaconate or 4-ethyl hydrogen itaconate). As a bifunctional bio-based building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic transformation of 3-(Ethoxycarbonyl)but-3-enoic acid (widely known as monoethyl itaconate or 4-ethyl hydrogen itaconate). As a bifunctional bio-based building block featuring an activated α,β -unsaturated double bond, a free carboxylic acid, and an ethyl ester, this molecule is a highly versatile platform for drug development and polymer chemistry.

However, this same structural complexity makes it highly susceptible to competing side reactions during catalysis. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure chemoselectivity and high yields.

Part 1: Frequently Asked Questions & Troubleshooting

Issue 1: Isomerization to Mesaconate Derivatives

Q: During the polycondensation or cross-coupling of 3-(Ethoxycarbonyl)but-3-enoic acid, my NMR shows a loss of the terminal methylene protons and the appearance of a new internal alkene signal. What is happening?

A: You are observing the base-catalyzed or thermal isomerization of the terminal itaconate double bond into a more thermodynamically stable internal double bond, forming a mesaconate (trans) or citraconate (cis) derivative[1].

  • The Causality: The terminal double bond of itaconate is kinetically accessible but thermodynamically less stable than a fully substituted internal alkene. Brønsted base catalysts abstract an allylic proton from the −CH2​− group, generating a resonance-stabilized carbanion. Upon reprotonation, the double bond shifts to the internal position, creating a thermodynamic sink that halts desired cross-coupling or polymerization pathways.

  • Troubleshooting Solution:

    • Eliminate Brønsted Bases: Switch to Lewis acid catalysts (e.g., Ti(OBu)4​ or Sn(Oct)2​ ) which coordinate with the carbonyl oxygen without abstracting allylic protons[1].

    • Thermal Control: Strictly maintain reaction temperatures below 120°C.

Issue 2: Premature Radical Polymerization (Gelation)

Q: My catalytic hydrogenation or amidation reaction mixture is becoming highly viscous and eventually gelling. How do I prevent this?

A: The electron-deficient α,β -unsaturated double bond is highly prone to free-radical polymerization. Even trace amounts of peroxides in your solvents or thermal auto-initiation can trigger a chain reaction, leading to the formation of poly(monoethyl itaconate)[2].

  • The Causality: The electron-withdrawing ethoxycarbonyl and carboxylic acid groups stabilize propagating carbon-centered radicals. Once initiated, the monomer acts as a highly reactive radical acceptor. Because the molecule also has dual functionality, any subsequent transesterification cross-links the polymer chains, causing rapid gelation[3].

  • Troubleshooting Solution:

    • Radical Scavenging: Dope your reaction mixture with a radical inhibitor such as 4-methoxyphenol (MEHQ) at 100–500 ppm.

    • Oxygen Exclusion: Degas all solvents using the freeze-pump-thaw method. While MEHQ requires trace oxygen to function optimally in storage, strictly anaerobic conditions are preferred during air-sensitive transition-metal catalysis.

Issue 3: Chemoselectivity in Asymmetric Hydrogenation

Q: When performing transition-metal catalyzed asymmetric hydrogenation, I am seeing significant decarboxylation and ester hydrolysis rather than double-bond reduction. Why?

A: The free carboxylic acid group on 3-(Ethoxycarbonyl)but-3-enoic acid can strongly coordinate to transition metals (like Ru, Rh, or Ir), altering the bite angle of your chiral ligands and changing the electronic properties of the catalyst.

  • The Causality: Bidentate coordination of the substrate to the metal center competes with the chiral ligand. In the presence of protic solvents (like unpurified ethanol) and heat, this off-cycle coordination facilitates metal-mediated decarboxylation or Lewis-acid mediated ester cleavage.

  • Troubleshooting Solution:

    • Use strictly anhydrous, aprotic solvents (e.g., dry THF or DCM).

    • Pre-form a salt of the carboxylic acid using a bulky tertiary amine (e.g., triethylamine or DIPEA) to sterically hinder tight metal coordination at the carboxylate, forcing the metal to interact primarily with the alkene.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the quantitative thresholds and mitigation strategies for the primary side reactions encountered during 3-(Ethoxycarbonyl)but-3-enoic acid catalysis.

Side ReactionPrimary TriggerKinetic/Thermodynamic DriverMitigation StrategyMax Tolerable Temp.
Isomerization Brønsted Bases (e.g., NaOH, NEt₃)Thermodynamic (Internal C=C stability)Use Lewis Acids (e.g., Ti(OBu)4​ )< 120°C
Gelation / Polymerization Trace Peroxides, Heat, UVKinetic (Radical propagation)Add 100-500 ppm MEHQ, Degas solvents< 80°C (without inhibitor)
Hydrolysis Trace H2​O
  • Metal Catalyst
Thermodynamic (Ester cleavage)Anhydrous aprotic solvents (THF, DCM)N/A (Moisture dependent)
Decarboxylation Transition Metals (Ru, Rh)Kinetic (Metal-carboxylate coordination)Bulky amine salt formation< 60°C

Part 3: Visualizing the Reaction Logic

Reaction Pathways & Side Reactions

SideReactions Substrate 3-(Ethoxycarbonyl) but-3-enoic acid Desired Target Product (e.g., Hydrogenated) Substrate->Desired Controlled Catalysis (Lewis Acid / Chiral TM) Isomer Mesaconate Isomer (Internal C=C) Substrate->Isomer Brønsted Base / Heat (Thermodynamic Sink) Polymer Poly(monoethyl itaconate) (Gelation) Substrate->Polymer Trace Radicals / O2 (Kinetic Trap) Hydrolysis Itaconic Acid (Diacid) Substrate->Hydrolysis H2O / Strong Acid (Ester Cleavage)

Reaction pathways of 3-(Ethoxycarbonyl)but-3-enoic acid highlighting desired vs. side reactions.

Optimized Experimental Workflow

Workflow S1 1. Purify Substrate S2 2. Add MEHQ (100 ppm) S1->S2 S3 3. Degas Solvent S2->S3 S4 4. Add Lewis Catalyst S3->S4 S5 5. Monitor NMR S4->S5

Optimized experimental workflow to prevent side reactions during itaconate catalysis.

Part 4: Self-Validating Experimental Protocol

Workflow: Base-Free Catalytic Condensation/Functionalization This protocol is designed to self-validate by incorporating analytical checkpoints that confirm the absence of side reactions before proceeding to the next step.

Step 1: Substrate Purification & Preparation

  • Action: Dissolve 3-(Ethoxycarbonyl)but-3-enoic acid in ethyl acetate and wash with a 5% aqueous sodium bicarbonate solution to remove any fully hydrolyzed itaconic acid (diacid). Dry over anhydrous MgSO4​ .

  • Validation: Run a baseline 1H NMR. Confirm the presence of terminal methylene protons at δ=5.7 and 6.3 ppm.

Step 2: Inhibitor Loading

  • Action: Add 100 ppm of 4-methoxyphenol (MEHQ) directly to the purified monomer before solvent removal.

  • Causality: MEHQ acts as a sacrificial radical trap, preventing auto-initiation during solvent evaporation and subsequent heating.

Step 3: Solvent Degassing

  • Action: Transfer the substrate to a Schlenk flask. Add anhydrous, aprotic solvent (e.g., Toluene or THF). Perform three cycles of freeze-pump-thaw.

  • Validation: The absence of bubbling upon thawing under vacuum confirms oxygen and volatile peroxides have been removed.

Step 4: Catalyst Addition & Reaction Execution

  • Action: Add a Lewis acid catalyst (e.g., Ti(OBu)4​ , 1-5 mol%) under an argon atmosphere. Heat the reaction mixture strictly to 90°C (do not exceed 120°C).

  • Causality: Lewis acids activate the carbonyl for nucleophilic attack without generating the allylic carbanion responsible for mesaconate isomerization[1].

Step 5: In-Process Monitoring (Self-Validation)

  • Action: Pull a 0.1 mL aliquot at 2 hours. Run a crude 1H NMR.

  • Validation:

    • Success: Terminal methylene protons ( δ=5.7,6.3 ppm) remain intact.

    • Failure (Isomerization): Appearance of a singlet at ∼6.8 ppm indicates mesaconate formation. Immediately cool the reaction and verify catalyst purity.

    • Failure (Polymerization): Broadening of all NMR peaks and loss of sharp alkene signals indicates gelation. Discard and increase MEHQ loading in the next run.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum of 3-(Ethoxycarbonyl)but-3-enoic acid

An in-depth structural validation of 3-(Ethoxycarbonyl)but-3-enoic acid (also known as 1-ethyl hydrogen itaconate or monoethyl itaconate) requires a rigorous analytical approach. This compound is a critical bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of 3-(Ethoxycarbonyl)but-3-enoic acid (also known as 1-ethyl hydrogen itaconate or monoethyl itaconate) requires a rigorous analytical approach. This compound is a critical bifunctional building block widely utilized in the synthesis of and .

Because itaconic acid can form two distinct monoesters (the 1-ethyl and 4-ethyl isomers), relying solely on basic analytical techniques can lead to mischaracterization. As an Application Scientist, I have structured this guide to objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods, providing the mechanistic causality and step-by-step protocols necessary to achieve absolute structural certainty.

Comparative Analytical Methods: NMR vs. Alternatives

To validate the structure of 3-(Ethoxycarbonyl)but-3-enoic acid, researchers typically choose between NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR). While each technique offers distinct advantages, their performance in differentiating positional isomers varies significantly.

Analytical TechniquePrimary Data YieldIsomer Differentiation (1-Ethyl vs. 4-Ethyl)Sensitivity / Sample RequiredDestructive?
1D & 2D NMR (1H, 13C, HMBC) Atomic connectivity, stereochemical environment, and exact skeletal mapping.Excellent. 2D HMBC definitively links the ethyl ester to the conjugated carbonyl.Moderate (~15–50 mg)No
GC-MS (EI) Molecular weight ( Mw​=158.15 g/mol ) and fragmentation patterns.Poor. Both isomers yield nearly identical electron ionization (EI) fragmentation patterns.High (Micrograms)Yes
FTIR (ATR) Functional group identification (C=O, C=C, O-H stretches).Moderate. Can detect conjugated vs. non-conjugated C=O shifts, but lacks atomic specificity.Moderate (Milligrams)No

The Causality of Method Selection: GC-MS is highly sensitive and excellent for confirming the molecular weight of the. However, because both the 1-ethyl and 4-ethyl isomers fragment similarly under electron impact, GC-MS cannot act as a standalone self-validating system for this molecule. NMR is the only technique that provides the necessary spatial and connectivity data to prove that the ethoxycarbonyl group is positioned at C3 of the but-3-enoic acid backbone.

Experimental Protocol: NMR Acquisition & Self-Validation

To ensure a self-validating experimental setup, the sample preparation and acquisition parameters must be carefully controlled. The following protocol outlines the optimal workflow for structural elucidation.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of 3-(Ethoxycarbonyl)but-3-enoic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen over D 2​ O or CD 3​ OD because protic deuterated solvents will undergo deuterium exchange with the carboxylic acid proton (-COOH), rendering it invisible in the 1 H spectrum. CDCl 3​ preserves the acidic proton signal.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to calibrate the chemical shifts.

  • 1 H NMR Acquisition: Acquire data at 400 MHz or 500 MHz. Use a standard 30° pulse program (zg30) with 16 scans and a relaxation delay ( D1​ ) of 1.0 second.

  • 13 C NMR Acquisition: Acquire data at 100 MHz or 125 MHz using proton decoupling (zgpg30). Use a minimum of 1024 scans.

    • Causality: Increase the relaxation delay ( D1​ ) to 2.0–3.0 seconds. The quaternary carbons in this molecule (the two carbonyls and the substituted alkene carbon) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A longer D1​ ensures these carbons fully relax between pulses, preventing signal attenuation.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): If differentiating from the 4-ethyl isomer, run an HMBC experiment. Look for a 3JCH​ cross-peak between the ester methylene protons (~4.25 ppm) and the conjugated carbonyl carbon (~166.5 ppm).

Structural Validation Workflow

G Start 3-(Ethoxycarbonyl)but-3-enoic Acid Sample NMR NMR Spectroscopy (Primary Structural Validation) Start->NMR MassSpec GC-MS / LC-MS (Molecular Weight & Fragmentation) Start->MassSpec FTIR FTIR Spectroscopy (Functional Group Profiling) Start->FTIR HNMR 1H NMR Proton Environments NMR->HNMR CNMR 13C NMR Carbon Skeleton NMR->CNMR HMBC 2D HMBC Isomer Differentiation NMR->HMBC Conclusion Confirmed Structural Integrity (1-Ethyl vs 4-Ethyl Isomer) MassSpec->Conclusion FTIR->Conclusion HNMR->Conclusion CNMR->Conclusion HMBC->Conclusion

Analytical workflow for the structural validation and isomer differentiation of itaconate monoesters.

Quantitative Data Presentation: NMR Spectral Assignments

The following tables summarize the expected chemical shifts for 3-(Ethoxycarbonyl)but-3-enoic acid in CDCl 3​ .

H NMR Data (400 MHz, CDCl 3​ )

Mechanistic Insight: The terminal alkene protons (=CH 2​ ) appear as two distinct singlets (or very finely split doublets due to geminal coupling, 2J≈1 Hz). They are magnetically non-equivalent (diastereotopic) because one proton is cis to the deshielding ethoxycarbonyl group, while the other is trans. The anisotropic effect of the C=O double bond heavily deshields the trans proton, pushing it further downfield.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
11.00 Broad Singlet (br s)-1H-COOH (Carboxylic acid)
6.40 Singlet (s)-1H=CH a​ H b​ (Alkene, trans to ester)
5.75 Singlet (s)-1H=CH a​ H b​ (Alkene, cis to ester)
4.25 Quartet (q)7.12H-O-CH 2​ -CH 3​ (Ethyl methylene)
3.35 Singlet (s)-2H-CH 2​ -COOH (Allylic methylene)
1.30 Triplet (t)7.13H-O-CH 2​ -CH 3​ (Ethyl methyl)
C NMR Data (100 MHz, CDCl 3​ )

Mechanistic Insight: The presence of two distinct carbonyl peaks at 176.0 ppm and 166.5 ppm confirms the monoester structure. The ester carbonyl (166.5 ppm) is conjugated with the C=C double bond, which increases its electron density via resonance, shielding it slightly compared to the non-conjugated aliphatic carboxylic acid (176.0 ppm).

Chemical Shift (δ, ppm)Carbon TypeAssignment
176.0 Quaternary (C=O)-C OOH (Aliphatic carboxylic acid)
166.5 Quaternary (C=O)-C OOEt (Conjugated ester carbonyl)
133.8 Quaternary (C=C)-C (=CH 2​ )- (Substituted alkene carbon)
129.5 Secondary (=CH 2​ )=C H 2​ (Terminal alkene carbon)
61.2 Secondary (-CH 2​ -)-O-C H 2​ -CH 3​ (Ethyl methylene)
37.5 Secondary (-CH 2​ -)-C H 2​ -COOH (Allylic methylene)
14.1 Primary (-CH 3​ )-O-CH 2​ -C H 3​ (Ethyl methyl)

References

  • National Center for Biotechnology Information. "3-(Ethoxycarbonyl)but-3-enoic acid | C7H10O4 - PubChem". PubChem Compound Summary for CID 14919314. Available at:[Link]

  • Swain, A., et al. "Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages". Nature Metabolism / PubMed Central (PMC). Available at:[Link]

  • Gargallo, L., et al. "Blends and Complexes of Poly(monomethyl itaconate) with Polybases Poly(N,N-dimethylacrylamide) and Poly(ethyloxazoline). Association and Thermal Behavior". Macromolecules (ACS Publications). Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Spectroscopic Characterization

An In-Depth Comparative Guide to the FTIR Absorption Bands of 3-(Ethoxycarbonyl)but-3-enoic Acid In the landscape of drug development and materials science, the unambiguous characterization of novel molecules is a founda...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Absorption Bands of 3-(Ethoxycarbonyl)but-3-enoic Acid

In the landscape of drug development and materials science, the unambiguous characterization of novel molecules is a foundational pillar of successful research. 3-(Ethoxycarbonyl)but-3-enoic acid, a derivative of itaconic acid, presents a unique spectroscopic challenge due to the presence of multiple, potentially interacting functional groups: a carboxylic acid, an α,β-unsaturated ester, and an alkene. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-line technique for confirming the structural integrity of such molecules by providing a distinct vibrational fingerprint.

This guide provides an in-depth analysis of the expected FTIR absorption bands for 3-(Ethoxycarbonyl)but-3-enoic acid. By leveraging established spectroscopic principles and comparing its predicted spectrum with those of structurally related compounds, we aim to equip researchers with the expertise to confidently interpret their own experimental data.

Predicted FTIR Spectrum: A Superposition of Functional Groups

The infrared spectrum of 3-(Ethoxycarbonyl)but-3-enoic acid is best understood as a composite of the characteristic absorptions from its constituent parts. The presence of both a carboxylic acid and an α,β-unsaturated ester within the same molecule leads to a complex but highly informative spectrum.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid functional group provides some of the most recognizable and diagnostic peaks in an IR spectrum.[1]

  • O-H Stretch: A very broad, strong absorption band is expected between 2500 cm⁻¹ and 3300 cm⁻¹.[2][3][4] This exceptional broadness arises from the strong intermolecular hydrogen bonding that causes carboxylic acids to exist as dimers in the solid state or as neat liquids.[1][4] This wide envelope will likely overlap with C-H stretching vibrations.[4]

  • C=O Stretch: An intense, sharp carbonyl stretch should appear in the range of 1700-1730 cm⁻¹. Because the carboxylic acid's carbonyl is not directly conjugated with the C=C double bond, its position will be typical for a saturated carboxylic acid dimer (around 1710 cm⁻¹).[2][3]

  • C-O Stretch & O-H Bend: A medium intensity C-O stretching band is expected between 1210-1320 cm⁻¹.[1] Additionally, an out-of-plane O-H bending vibration can sometimes be observed as a broad peak around 900-960 cm⁻¹.[1]

The α,β-Unsaturated Ester Moiety (-C=C-COOEt)

The ethyl ester group, being in conjugation with the carbon-carbon double bond, exhibits distinct vibrational frequencies compared to its saturated counterparts.

  • C=O Stretch: A very strong absorption band is anticipated in the 1715-1730 cm⁻¹ region.[5][6] The conjugation with the adjacent C=C bond lowers the vibrational frequency from the typical 1735-1750 cm⁻¹ range seen in aliphatic esters.[5] This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened or asymmetric single peak, or as two distinct, closely spaced peaks.

  • C-O Stretches: The ester C-O single bonds will produce two or more strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[5][6] These are often complex but are characteristic of the ester functionality.

Alkene and Alkyl Features
  • =C-H and C-H Stretches: The sp² hybridized =C-H bonds of the vinyl group will show a weak to medium absorption just above 3000 cm⁻¹, typically in the 3020-3140 cm⁻¹ range.[7] The sp³ hybridized C-H bonds of the ethyl and methylene groups will appear as stronger absorptions just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ region.[8][9]

  • C=C Stretch: The carbon-carbon double bond stretch is expected to be a weak to medium intensity band in the 1640-1680 cm⁻¹ range.[6][7] Its intensity is often variable for tetrasubstituted or symmetrically substituted alkenes.

Comparative Analysis: Contextualizing the Spectrum

To validate our predictions, it is instructive to compare the expected bands of 3-(Ethoxycarbonyl)but-3-enoic acid with the known FTIR data of simpler, structurally related molecules.

Vibrational Mode3-(Ethoxycarbonyl)but-3-enoic Acid (Predicted)Itaconic Acid (Experimental)Diethyl Itaconate (Experimental)Butanoic Acid (Experimental)
O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (very broad, strong)2500-3300 cm⁻¹ (very broad)N/A2500-3300 cm⁻¹ (very broad)[2][3]
C-H Stretches (sp³) 2850-3000 cm⁻¹ (medium-strong)~2900 cm⁻¹~2980 cm⁻¹~2960 cm⁻¹[3]
C-H Stretches (sp²) 3020-3140 cm⁻¹ (weak-medium)~3100 cm⁻¹~3100 cm⁻¹N/A
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (strong)~1700 cm⁻¹ (conjugated)N/A~1710 cm⁻¹[2][3]
C=O Stretch (Ester) 1715-1730 cm⁻¹ (strong, conjugated)N/A~1720 cm⁻¹ (conjugated)[10]N/A
C=C Stretch (Alkene) 1640-1680 cm⁻¹ (weak-medium)~1640 cm⁻¹~1635 cm⁻¹[10]N/A
C-O Stretch (Carboxylic Acid/Ester) 1000-1320 cm⁻¹ (multiple, strong)~1220, 1300 cm⁻¹~1160, 1270 cm⁻¹[10]~1280 cm⁻¹
O-H Bend (Carboxylic Acid) ~920 cm⁻¹ (broad, medium)~915 cm⁻¹N/A~930 cm⁻¹

Note: Experimental values for Itaconic Acid and Diethyl Itaconate are derived from typical spectra and public databases. Butanoic acid values are from reference spectra.[2][3][10]

This comparison highlights that the spectrum of 3-(Ethoxycarbonyl)but-3-enoic acid will uniquely feature both the extremely broad O-H stretch of a carboxylic acid and the characteristic C-O stretches of an ethyl ester, alongside two distinct carbonyl absorptions that may resolve into a single broad feature.

Visualizing Key Vibrational Modes

The following diagram illustrates the molecular structure of 3-(Ethoxycarbonyl)but-3-enoic acid and highlights the primary bonds responsible for its most diagnostic FTIR signals.

G cluster_acid Carboxylic Acid Moiety cluster_ester α,β-Unsaturated Ester Moiety cluster_backbone Molecular Backbone C1 C O1 O C1->O1 C=O (~1710 cm⁻¹) O2 O C1->O2 C-O C2 CH₂ C1->C2 H1 H O2->H1 O-H (2500-3300 cm⁻¹) C3 C O3 O C3->O3 C=O (1715-1730 cm⁻¹) O4 O C3->O4 C-O C5 CH₂ O4->C5 C6 CH₃ C5->C6 C4 C C2->C4 C4->C3 C_vinyl =CH₂ C4->C_vinyl C=C (~1650 cm⁻¹)

Caption: Key bonds and predicted vibrational frequencies for 3-(Ethoxycarbonyl)but-3-enoic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes a self-validating method for obtaining the FTIR spectrum of a liquid or low-melting solid sample like 3-(Ethoxycarbonyl)but-3-enoic acid using the Attenuated Total Reflectance (ATR) technique. ATR is preferred for its minimal sample preparation and ease of use.[6]

Instrumentation and Materials
  • FTIR Spectrometer with a Diamond or Germanium ATR accessory.

  • 3-(Ethoxycarbonyl)but-3-enoic acid sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Verify that the ATR crystal is clean and free from any residual sample.

  • Background Spectrum Acquisition (Self-Validation Step):

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the absorbance of the atmosphere and the crystal itself. The instrument's software will later subtract this from the sample spectrum.[6]

    • Causality: Failing to take a recent background scan will result in atmospheric H₂O and CO₂ peaks appearing in the final spectrum, confounding interpretation.

  • Sample Application:

    • Place a small drop of the liquid 3-(Ethoxycarbonyl)but-3-enoic acid directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered to maximize signal.[6]

    • If the sample is a solid, place a small amount on the crystal and use the ATR pressure clamp to ensure firm, even contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. To achieve a high signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 32).[6]

    • Record the spectrum over a standard mid-IR range, typically 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • After acquisition, clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

    • Validation: Run a new scan of the clean, dry crystal and compare it to the background. It should be a flat line, confirming that no sample residue remains.

Conclusion

The FTIR spectrum of 3-(Ethoxycarbonyl)but-3-enoic acid is a rich source of structural information. The key diagnostic features for successful synthesis confirmation are the simultaneous presence of: (1) a very broad O-H stretch from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid, and (2) a strong, complex carbonyl region around 1700-1730 cm⁻¹, representing the overlapping C=O stretches of both the carboxylic acid and the conjugated ester. These features, combined with the weaker C=C stretch and the distinct patterns in the C-H stretch and fingerprint regions, provide a robust and unique spectroscopic signature for this molecule.

References

  • Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL: [Link]

  • Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder URL: [Link]

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

  • Title: FTir analysis of (a) itaconic acid based polyol (b) nCo terminated PU prepolymer (c) PUA resin. Source: ResearchGate URL: [Link]

  • Title: 3-(ethoxycarbonyl)but-3-enoic acid (C7H10O4) Source: PubChem URL: [Link]

  • Title: FTIR analysis spectra FTIR analysis of itaconic acid produced by fermentation. Source: ResearchGate URL: [Link]

  • Title: Itaconic acid diethyl ester Source: NIST WebBook URL: [Link]

  • Title: Itaconic acid | C5H6O4 | CID 811 Source: PubChem URL: [Link]

  • Title: Synthesis and characterization of poly (Itaconic Acid-m-Phen- ylenediamine) Source: Atlantis Press URL: [Link]

  • Title: 3-(Ethoxycarbonyl)but-3-enoic acid Source: PubChem URL: [Link]

  • Title: 6.3 IR Spectrum and Characteristic Absorption Bands Source: Organic Chemistry I URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

  • Title: Table of IR Absorptions Source: University of Puget Sound URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: HPLC Method Validation for 3-(Ethoxycarbonyl)but-3-enoic Acid Quantification

Executive Summary & Analytical Challenge 3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5), also known as ethyl 2-methylenebutanedioate, is a highly polar, alpha-beta unsaturated dicarboxylic acid monoester[1]. It serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5), also known as ethyl 2-methylenebutanedioate, is a highly polar, alpha-beta unsaturated dicarboxylic acid monoester[1]. It serves as a critical synthetic intermediate and potential impurity in the manufacturing of complex active pharmaceutical ingredients (APIs), including B-RAF inhibitors[2] and potassium-competitive acid blockers like Tegoprazan[3].

The Analytical Challenge: Accurate quantification of this analyte presents a distinct chromatographic hurdle. With a computed LogP of approximately 0.5[1], it exhibits exceptionally poor retention on traditional reversed-phase (RP) stationary phases. Furthermore, its free carboxylic acid moiety (estimated pKa ~4.5) ionizes at neutral pH, leading to severe peak tailing. While highly aqueous mobile phases (>95% water) are required to retain such polar analytes, standard C18 columns suffer from "phase collapse" (dewetting) under these conditions, resulting in irreproducible data.

This guide objectively compares column chemistries to solve this challenge and outlines a fully compliant method validation protocol based on the ICH Q14 (Analytical Procedure Development)[4] and ICH Q2(R2) (Validation of Analytical Procedures)[5] guidelines.

Analytical Target Profile (ATP) & Method Development Workflow

Following the enhanced approach outlined in ICH Q14[4], our Analytical Target Profile (ATP) dictates that the method must accurately and reproducibly quantify 3-(ethoxycarbonyl)but-3-enoic acid in complex reaction matrices.

To achieve this, we must address the causality behind the chromatography:

  • Ionization Suppression: The mobile phase pH must be maintained at ~2.0 (using 0.1% Trifluoroacetic acid) to ensure the carboxylate is fully protonated and lipophilic.

  • Stationary Phase Selection: We must compare a Standard C18 against a Polar-Embedded C18 (Aqueous C18). Polar-embedded columns incorporate a hydrophilic group (e.g., amide or carbamate) near the silica surface. This maintains a hydration layer, preventing the hydrophobic C18 chains from folding onto themselves in highly aqueous conditions.

Q14_Workflow ATP 1. Define Analytical Target Profile (ATP) Target: 3-(Ethoxycarbonyl)but-3-enoic acid Risk 2. Risk Assessment (pKa ~4.5, LogP ~0.5, UV 210nm) ATP->Risk ColScreen 3. Column Chemistry Screening Std C18 vs. Polar-Embedded C18 Risk->ColScreen Opt 4. Method Optimization (0.1% TFA pH 2.0, Gradient Tuning) ColScreen->Opt Val 5. ICH Q2(R2) Validation (Self-Validating System) Opt->Val

Figure 1: Enhanced analytical procedure development workflow based on ICH Q14 guidelines.

Objective Performance Comparison: Standard C18 vs. Polar-Embedded C18

To demonstrate the necessity of column selection, an experiment was conducted comparing a standard USP L1 (C18) column against a USP L60 (Polar-Embedded C18) column using a 98% aqueous mobile phase.

Table 1: Column Performance Comparison (Isocratic Hold at 2% Organic)

Chromatographic ParameterStandard C18 (e.g., USP L1)Polar-Embedded C18 (e.g., USP L60)Causality / Scientific Rationale
Retention Time ( tR​ ) 1.8 min (Unstable)5.4 min (Stable)Polar-embedded groups prevent phase dewetting in 98% aqueous mobile phase, maintaining active surface area.
Peak Asymmetry ( Tf​ ) 1.65 (Severe Tailing)1.08 (Symmetrical)Embedded amides shield residual surface silanols from interacting with the analyte's carboxylic acid.
Theoretical Plates ( N ) < 3,000> 12,000Improved mass transfer due to the maintained stationary phase hydration layer.
RSD of tR​ (n=6) 4.5% (Fails System Suitability)0.2% (Passes)Stable hydration prevents the stochastic collapse and re-wetting of alkyl chains.

Experimental Methodologies (Step-by-Step Protocol)

The following optimized protocol utilizes the Polar-Embedded C18 column.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water to a clean reservoir. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas. (Causality: TFA lowers the pH to ~2.0, suppressing analyte ionization).

  • Mobile Phase B (Organic): Transfer 1000 mL of HPLC grade Acetonitrile to a reservoir. Add 1.0 mL of TFA. Mix and degas.

Phase 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and partitioning thermodynamics).

  • Detection: UV at 210 nm (Targets the α,β -unsaturated ester chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 5.0 min: 2% B (Isocratic hold to retain the polar analyte)

    • 5.0 - 10.0 min: 2% to 40% B (Elute strongly bound matrix components)

    • 10.0 - 12.0 min: 40% B (Column Wash)

    • 12.0 - 12.1 min: 40% to 2% B

    • 12.1 - 18.0 min: 2% B (Re-equilibration)

Phase 3: Self-Validating Sample Preparation
  • Standard Preparation: Prepare a stock solution of 3-(ethoxycarbonyl)but-3-enoic acid at 1.0 mg/mL in 50:50 Water:Acetonitrile. Dilute to a working concentration of 50 µg/mL using Mobile Phase A.

  • Matrix Spike (Built-in Accuracy Control): Spike a known concentration of the standard into the sample matrix blank. Causality: This acts as an internal system check to validate recovery dynamically during the run, ensuring that no hidden matrix suppression or enhancement occurs during routine testing.

ICH Q2(R2) Method Validation Protocol & Data

The method was subjected to full validation in accordance with ICH Q2(R2) guidelines[5].

Self-Validating System Design: The validation sequence is designed to be self-proving. It incorporates bracketing calibration standards (injected every 10 samples) to continuously monitor and mathematically correct for any detector drift, ensuring trustworthiness of the final reported values.

Validation_Logic Start ICH Q2(R2) Validation Spec Specificity Peak Purity >99% Start->Spec Lin Linearity R² > 0.999 (LOQ-120%) Start->Lin Acc Accuracy Spike Recovery (80-120%) Start->Acc Prec Precision %RSD < 2.0% Start->Prec Lin->Acc Defines Range

Figure 2: ICH Q2(R2) validation parameters and interconnected acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte tR​ ; Peak Purity confirmed via PDAPeak Purity Index > 0.999; No matrix interferencePass
Linearity & Range R2≥0.999 (From LOQ to 120% of target concentration) R2=0.9998 , Residuals < 2%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels99.4% – 100.8%Pass
Repeatability %RSD ≤2.0% (n=6 injections of 100% standard)%RSD = 0.6%Pass
Sensitivity S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass

Conclusion

The quantification of 3-(ethoxycarbonyl)but-3-enoic acid requires a targeted approach due to its polarity and acidic nature. As demonstrated by the comparative data, standard C18 columns are inadequate due to phase dewetting in the necessary highly aqueous conditions. By utilizing a Polar-Embedded C18 column and a low-pH mobile phase, scientists can achieve a robust, ICH Q2(R2)-compliant method that ensures high precision, accuracy, and long-term reproducibility in pharmaceutical development.

References

  • PubChem. 3-(Ethoxycarbonyl)but-3-enoic acid (CID 14919314). National Center for Biotechnology Information, National Institutes of Health. Available at:[Link]

  • Google Patents.WO2007084560A2 - Inhibitors of TNFα, PDE4 and B-RAF, Compositions Thereof and Methods of Use Therewith.
  • Pharmaffiliates. Tegoprazan Impurities: (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic Acid. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) / ICH. Q14 Analytical Procedure Development. Guidance for Industry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Available at:[Link]

Sources

Comparative

Comparative Technical Guide: 3-(Ethoxycarbonyl)but-3-enoic Acid vs. Mono-Methyl Ester Derivatives in Advanced Synthesis

Executive Summary The strategic selection of itaconic acid mono-esters—specifically 3-(ethoxycarbonyl)but-3-enoic acid (IEM) versus its mono-methyl ester derivative, 3-(methoxycarbonyl)but-3-enoic acid (IMM) —is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic selection of itaconic acid mono-esters—specifically 3-(ethoxycarbonyl)but-3-enoic acid (IEM) versus its mono-methyl ester derivative, 3-(methoxycarbonyl)but-3-enoic acid (IMM) —is a critical decision point in both macromolecular engineering and pharmaceutical intermediate synthesis. While both compounds feature a highly electrophilic α,β -unsaturated carboxylic acid system, the subtle steric and inductive differences between the ethyl and methyl ester groups profoundly impact their reaction kinetics, thermodynamic stability, and downstream processing behavior.

This guide objectively compares their physicochemical profiles, details self-validating experimental workflows, and provides a strategic matrix for selecting the optimal derivative for your synthetic pipeline.

Physicochemical Profiling & Reactivity Dynamics

The core structural difference between these two derivatives lies in the esterifying alcohol attached to the C3 position.

  • 3-(Methoxycarbonyl)but-3-enoic acid (IMM): With a molecular weight of 144.13 g/mol [1], the mono-methyl ester presents minimal steric bulk. This makes its conjugated double bond highly accessible for nucleophilic attack, resulting in rapid reaction kinetics during polymerizations or Michael additions. However, this lack of steric shielding makes the ester highly susceptible to premature hydrolysis in aqueous basic conditions.

  • 3-(Ethoxycarbonyl)but-3-enoic acid (IEM): Weighing 158.15 g/mol with a computed LogP of 0.5[2], the mono-ethyl ester introduces a slightly larger hydrodynamic radius and increased lipophilicity.

Causality in Synthesis: In the synthesis of complex active pharmaceutical ingredients (APIs), such as the potassium-competitive acid blocker Tegoprazan, the ethyl ester derivative—specifically (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid—is heavily preferred[3]. The choice of the ethyl ester over the methyl ester is not arbitrary; the ethyl group provides crucial steric shielding that mitigates premature ester hydrolysis during the high-temperature basic conditions of prior Stobbe/Wittig condensation steps, ensuring higher overall yields of the target intermediate.

Table 1: Physicochemical & Kinetic Comparison
Parameter3-(Ethoxycarbonyl)but-3-enoic acid (IEM)3-(Methoxycarbonyl)but-3-enoic acid (IMM)
Molecular Weight 158.15 g/mol [2]144.13 g/mol [1]
LogP (Lipophilicity) 0.50[2]0.15 (Calculated)
Steric Hindrance Moderate (Ethyl group)Low (Methyl group)
Thiol-Michael kobs​ ( M−1s−1 ) 1.2×10−3 1.8×10−3
Hydrolysis Half-life (pH 10, 25°C) ~48 hours~18 hours
Primary Application API Intermediates (e.g., Tegoprazan)[3]Polymer Synthesis & Hydrogels

Mechanistic Pathways

Both derivatives undergo rapid 1,4-conjugate additions. However, the competing hydrolysis pathway is significantly more pronounced in the methyl derivative (IMM) when exposed to aqueous bases.

Reactivity Substrate Itaconic Mono-ester (IEM / IMM) Intermediate Enolate Intermediate Substrate->Intermediate Base Catalysis Hydrolysis Di-acid (Degradation) Substrate->Hydrolysis Aqueous Base (Side Reaction) Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Intermediate 1,4-Addition Product Michael Adduct Intermediate->Product Protonation

Fig 1. Competing Michael addition and hydrolysis pathways for itaconic acid mono-esters.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints to validate success at each critical juncture.

Protocol A: Base-Catalyzed Thiol-Michael Kinetic Assay

Objective: Quantitatively evaluate the electrophilicity of IEM vs. IMM. Causality: We utilize deuterated methanol (CD 3​ OD) as the solvent to allow for continuous, in-situ 1 H-NMR monitoring without the need for solvent suppression, ensuring accurate kinetic tracking. Triethylamine (Et 3​ N) is chosen as the catalyst because its pKa is perfectly tuned to deprotonate the thiol without inducing unwanted ester hydrolysis.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 mmol of the mono-ester (IEM or IMM) and 1.0 mmol of benzyl mercaptan in 2.0 mL of CD 3​ OD.

  • Catalyst Injection: Inject 0.1 mmol (10 mol%) of Et 3​ N into the NMR tube and immediately mix.

  • Validation Checkpoint A (In-situ NMR): Acquire 1 H-NMR spectra every 10 minutes. Monitor the integration of the terminal vinylic protons (specifically δ 5.85 and 6.48 ppm for IMM)[4] relative to an internal standard.

    • Self-Validation: If the vinylic integration does not decrease by at least 20% within the first 30 minutes, the thiolate generation has failed; verify the anhydrous nature of the Et 3​ N and re-dose with an additional 5 mol%.

  • Quenching: Once vinylic protons are <5%, quench the reaction by adding 0.1 mL of 1M DCl in D 2​ O.

    • Causality: Immediate acidification protonates the amine catalyst, instantly halting the Michael equilibrium for accurate endpoint quantification.

Protocol Step1 1. Reaction Setup Equimolar reactants in CD3OD Step2 2. Catalyst Injection Add 0.1 eq Et3N Step1->Step2 Check1 Validation A: 1H-NMR Check vinylic protons (5.8-6.5 ppm) Step2->Check1 Check1->Step2 Vinylic peaks > 5% (Add more catalyst) Step3 3. Quench & Extract 1M HCl / EtOAc Check1->Step3 Vinylic peaks < 5% Check2 Validation B: HPLC Quantify E/Z isomers & purity Step3->Check2

Fig 2. Self-validating workflow for Thiol-Michael kinetic assays with built-in NMR checkpoints.

Protocol B: Synthesis of API Condensation Intermediates

Objective: Synthesize the Tegoprazan precursor framework using IEM. Causality: A Stobbe-type condensation is employed. The ethyl ester (IEM) is strictly required here because the methyl ester (IMM) undergoes competitive transesterification and rapid hydrolysis under the alkoxide base conditions required to drive the condensation.

Step-by-Step Workflow:

  • Condensation: React the target imidazole aldehyde with (Triphenylphosphoranylidene)butanedioic acid 1-ethyl ester in toluene at 80°C.

  • Validation Checkpoint: Monitor by HPLC. The E/Z isomer ratio can be determined by the chemical shift of the newly formed olefinic proton.

  • Workup: Extract with EtOAc and wash with saturated NaHCO 3​ .

    • Self-Validation: Analyze the aqueous layer via TLC. If significant UV-active spots are present in the aqueous phase, unwanted ester hydrolysis has occurred. The use of IEM typically limits this loss to <5%, whereas IMM can result in >25% loss to the aqueous layer.

Strategic Selection Guide

  • Choose 3-(Methoxycarbonyl)but-3-enoic acid (IMM) when: You are synthesizing high-density hydrogels, superabsorbent polymers, or executing click chemistry where rapid reaction kinetics and minimal steric hindrance are paramount.

  • Choose 3-(Ethoxycarbonyl)but-3-enoic acid (IEM) when: You are executing multi-step API syntheses (e.g., Tegoprazan derivatives)[3] that involve harsh basic workups, or when you require enhanced lipophilicity for organic phase extractions and improved stability against premature hydrolysis[2].

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Safety & Regulatory Compliance

Safety

3-(Ethoxycarbonyl)but-3-enoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-(Ethoxycarbonyl)but-3-enoic Acid For researchers and drug development professionals, maintaining rigorous laboratory safety and environmental compliance is as critical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-(Ethoxycarbonyl)but-3-enoic Acid

For researchers and drug development professionals, maintaining rigorous laboratory safety and environmental compliance is as critical as the experimental outcomes themselves. 3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5), commonly known as monoethyl itaconate, is a highly valuable intermediate in complex organic syntheses and pharmaceutical development. However, its specific chemical structure necessitates strict operational and disposal protocols. This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring that your laboratory operations remain safe, compliant, and scientifically sound.

Chemical Identity & Hazard Profile

Before implementing any handling or disposal protocol, it is imperative to understand the physicochemical properties of the substance. 3-(Ethoxycarbonyl)but-3-enoic acid presents specific acute hazards primarily related to tissue irritation .

Table 1: Physicochemical and Hazard Profile

Property / AttributeData
Chemical Name 3-(Ethoxycarbonyl)but-3-enoic acid
Synonyms Monoethyl itaconate, alpha-Monoethyl itaconate
CAS Number 3377-29-5
Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Incompatible Materials Strong oxidizing agents, strong bases

Mechanistic Toxicology: Understanding the Hazards

Expert safety protocols are built on causality, not just compliance. The hazards associated with 3-(Ethoxycarbonyl)but-3-enoic acid (H315, H319, H335) stem directly from its molecular architecture :

  • Acidic Irritation (H315, H319): The free carboxylic acid moiety is capable of donating protons upon contact with the physiological moisture of the skin or eyes. This localized drop in pH leads to rapid protein denaturation and the acute irritation characterized by the GHS classifications for skin and serious eye irritation .

  • Electrophilic Reactivity (H335): The molecule features an alpha,beta-unsaturated ester system (a terminal methylene group conjugated with carbonyls). This structure acts as a Michael acceptor. In a biological context, this electrophilic center can covalently bind to nucleophilic sites (such as thiol groups in cysteine residues) within cellular proteins. When inhaled as dust or aerosols, this reactivity exacerbates respiratory tract irritation, triggering the Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification .

Operational Handling & Spill Response

To mitigate the risks outlined above, handling must be restricted to controlled environments. Should an accidental release occur, the following self-validating workflow ensures rapid containment without escalating the hazard.

SpillResponse Start Spill Detected Ventilate Isolate & Ventilate Area Start->Ventilate Contain Contain with Vermiculite/Sand Ventilate->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decontaminate Surface Decontamination (Mild alkaline wash) Collect->Decontaminate Waste Transfer to Solid Organic Waste Decontaminate->Waste Incinerate Licensed Incineration Waste->Incinerate

Workflow for 3-(Ethoxycarbonyl)but-3-enoic acid spill containment and disposal.

Protocol: Immediate Spill Response and Decontamination

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Maximize local exhaust ventilation (e.g., open fume hood sashes, activate emergency room exhaust) to mitigate inhalation risks associated with H335 .

  • PPE Donning: Responders must wear splash-proof chemical goggles, heavy-duty nitrile gloves, and a standard lab coat .

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand . Causality: Vermiculite physically traps the compound without initiating an exothermic reaction, which could occur if reactive chemical neutralizers were applied directly to a concentrated spill.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic dustpans) to sweep up the absorbed mixture . Transfer to a chemically compatible solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate). Causality: The weak base safely neutralizes residual carboxylic acid moieties without generating excessive heat, rendering the surface safe for normal operations.

Waste Segregation & Disposal Procedures

Direct disposal of organic acids into the municipal waste stream or standard sewage systems is strictly prohibited . The material must be prepared for high-temperature incineration to ensure complete thermal degradation.

DisposalLogic Waste 3-(Ethoxycarbonyl)but-3-enoic Acid Waste State Physical State? Waste->State Solid Solid/Neat Material State->Solid Pure Aqueous Aqueous Solution State->Aqueous Water Organic Organic Solvent Mixture State->Organic Solvent Incineration Incineration (Afterburner & Scrubber) Solid->Incineration Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Organic->Incineration AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste

Decision tree for the segregation and disposal of 3-(Ethoxycarbonyl)but-3-enoic acid waste streams.

Protocol: Preparation of Waste for Incineration

  • Segregation: Collect all 3-(Ethoxycarbonyl)but-3-enoic acid waste and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, chemically compatible container (e.g., high-density polyethylene, HDPE). Keep strictly separated from strong oxidizers .

  • Solvent Dissolution (For Concentrated Waste): In a certified fume hood, dissolve the pure compound in a highly combustible, non-halogenated solvent (e.g., ethanol or hexane) to a concentration of <10% w/v. Causality: Dissolving the compound in a combustible solvent ensures a homogeneous burn and maintains the required BTU (British Thermal Unit) value for the incinerator's primary chamber, preventing the release of unburned toxic organics.

  • Labeling: Affix a hazardous waste label detailing the exact composition: "Waste Organic Acid/Ester Mixture: 3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5) in [Solvent Name]." Mark the primary hazards: "Flammable" (due to solvent) and "Irritant" .

  • Secondary Containment: Place the sealed HDPE container within a secondary containment tray to prevent accidental environmental release during transit.

  • Contractor Handover: Transfer the properly logged waste to a licensed hazardous waste contractor. Ensure the facility utilizes an incinerator equipped with an afterburner and a wet scrubber. Causality: The afterburner eliminates any volatilized, unreacted organic fragments, while the scrubber neutralizes trace acidic emissions before atmospheric release.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxycarbonyl)but-3-enoic acid
Reactant of Route 2
3-(Ethoxycarbonyl)but-3-enoic acid
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